Karsoside
Description
Structure
2D Structure
Properties
CAS No. |
149155-50-0 |
|---|---|
Molecular Formula |
C21H32O14 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H32O14/c1-29-16-7-2-3-30-18(10(7)21(6-22)17(16)35-21)34-20-15(28)13(26)12(25)9(33-20)5-32-19-14(27)11(24)8(23)4-31-19/h2-3,7-20,22-28H,4-6H2,1H3 |
InChI Key |
LOKOJGZZDJOXCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6'-O-(beta-D-xylopyranosyl)methylcatalpol karsoside |
Origin of Product |
United States |
Foundational & Exploratory
Karsoside: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karsoside, an iridoid glycoside, was first isolated from the aerial parts of Scrophularia ilwensis.[1] Its chemical structure has been elucidated as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol. This document provides a comprehensive technical guide to the chemical structure of this compound, including its physicochemical properties, and outlines a general experimental protocol for its isolation. While specific biological activities and signaling pathways for this compound are not extensively documented, this guide will also touch upon the known activities of the broader class of iridoid glycosides from the Scrophularia genus to provide context for potential research directions.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a methylcatalpol aglycone linked to a beta-D-xylopyranosyl moiety at the 6' position.
Chemical Structure of this compound (6'-O-(beta-D-xylopyranosyl)-methylcatalpol):
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound and its core components is presented in the table below.
| Property | This compound | 6-O-Methylcatalpol | beta-D-Xylose |
| Molecular Formula | C21H32O15 | C16H24O10[2] | C5H10O5 |
| Molecular Weight | 524.47 g/mol | 376.35 g/mol [2] | 150.13 g/mol |
| CAS Number | 149155-50-0 | 1617-84-1[2] | 58-86-6 |
| Appearance | White to off-white powder | White to white-like powder[2] | White crystalline powder |
| Solubility | Soluble in methanol, ethanol | Soluble in Methanol, ethanol[2] | Soluble in water |
Experimental Protocols
Isolation and Purification of this compound from Scrophularia ilwensis
The following protocol is a generalized procedure based on the original isolation of this compound and common techniques for the extraction of iridoid glycosides from plant materials.[1][3]
1. Plant Material and Extraction:
-
The aerial parts of Scrophularia ilwensis are collected, dried, and powdered.
-
The powdered plant material is extracted exhaustively with methanol at room temperature.
-
The methanol extract is then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol-water.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient.
4. Structure Elucidation:
-
The purified this compound is identified and its structure confirmed using spectroscopic methods, including:
-
¹H-NMR and ¹³C-NMR: To determine the carbon and proton framework.
-
2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
The workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Isolation and purification workflow for this compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are limited. However, iridoid glycosides isolated from various Scrophularia species have demonstrated a range of pharmacological effects, including anti-inflammatory, cytotoxic, and antidiabetic activities.[4]
Potential Anti-inflammatory Activity
Many iridoid glycosides exhibit anti-inflammatory properties. This activity is often associated with the modulation of key inflammatory signaling pathways. A plausible, though not yet demonstrated for this compound, mechanism of action could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on NF-κB activation is presented below:
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
This compound is an iridoid glycoside with a well-defined chemical structure. While specific biological data for this compound is scarce, its structural class suggests potential for anti-inflammatory and other pharmacological activities. This technical guide provides a foundational understanding of this compound's chemistry and a framework for its isolation. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this natural product.
References
The Discovery and Isolation of Karsoside from Scrophularia ilwensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karsoside, a novel iridoid glycoside, was first discovered and isolated from the aerial parts of Scrophularia ilwensis, a plant species native to Turkey and Northwestern Iran. Its structure was elucidated as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol through chemical and spectral analysis. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed experimental protocols, quantitative data, and structural information. Furthermore, this document presents visualizations of the experimental workflow to aid in the understanding of the isolation process. While the biological activity of many compounds from the Scrophularia genus has been explored, specific studies on the bioactivity and associated signaling pathways of this compound are not extensively documented in current literature.
Introduction
The genus Scrophularia is a rich source of various secondary metabolites, particularly iridoid glycosides, which have garnered significant interest for their diverse biological activities, including anti-inflammatory, antibacterial, and hepatoprotective properties[1][2][3]. In 1993, a research group led by İhsan Çaliş reported the discovery of two new iridoid glycosides from the aerial parts of Scrophularia ilwensis, one of which was named this compound[4]. This guide serves as a technical resource for researchers interested in the isolation and study of this particular compound.
Isolation of this compound
The isolation of this compound from Scrophularia ilwensis involves a multi-step process of extraction and chromatographic separation. While the seminal paper by Çaliş et al. (1993) outlines the general approach, this guide provides a more detailed, inferred protocol based on common phytochemical practices for isolating iridoid glycosides from Scrophularia species.
Plant Material
Aerial parts of Scrophularia ilwensis were collected for the isolation of this compound[4].
Experimental Protocol: Extraction and Fractionation
A detailed, step-by-step experimental protocol for the extraction and fractionation of this compound is outlined below.
2.2.1. Extraction
-
Drying and Pulverization: The collected aerial parts of S. ilwensis are air-dried and then ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with methanol (MeOH). This is a common solvent for the extraction of polar compounds like iridoid glycosides. The extraction is typically performed at room temperature over an extended period or under reflux for a shorter duration to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Fractionation
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Iridoid glycosides, being polar, are expected to concentrate in the n-butanol fraction.
-
Column Chromatography of the n-Butanol Fraction: The n-butanol fraction, rich in iridoid glycosides, is subjected to column chromatography for further separation.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of these compounds.
-
Mobile Phase: A gradient of chloroform-methanol-water (CHCl₃-MeOH-H₂O) is often employed as the mobile phase. The polarity of the solvent system is gradually increased to elute compounds with different polarities.
-
-
Further Chromatographic Purification: Fractions obtained from the initial column chromatography are further purified using additional chromatographic techniques.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective in separating compounds based on their molecular size. Methanol is a typical eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase gradient of methanol-water or acetonitrile-water.
-
Visualization of the Isolation Workflow
The following diagram illustrates the logical workflow for the isolation of this compound from Scrophularia ilwensis.
Structural Elucidation and Data
The structure of this compound was determined to be 6'-O-(beta-D-xylopyranosyl)-methylcatalpol based on chemical and spectral data[4].
Chemical and Spectroscopic Data
The following table summarizes the key analytical data used for the structural elucidation of this compound.
| Analytical Technique | Data Type | Observed Characteristics |
| UV Spectroscopy | Absorbance Maxima | Consistent with a non-conjugated iridoid enol-ether system. |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | Characteristic absorptions for hydroxyl and glycosidic linkages. |
| FAB-MS | m/z | Provided the molecular formula. |
| ¹H-NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the protons of the iridoid core and the sugar moieties. |
| ¹³C-NMR | Chemical Shifts (δ, ppm) | Resonances confirming the carbon skeleton of the iridoid and sugar units. |
Quantitative Data
At present, detailed quantitative data such as the specific yield of this compound from Scrophularia ilwensis and its purity after final isolation are not available in the reviewed literature.
Biological Activity and Signaling Pathways
While the Scrophularia genus is known for producing compounds with a wide range of biological activities, there is a notable lack of specific studies on the bioactivity of this compound[1][2][3]. Consequently, information regarding the signaling pathways that may be modulated by this compound is currently unavailable. Further research is required to explore the pharmacological potential of this iridoid glycoside.
Conclusion
This compound is a unique iridoid glycoside isolated from Scrophularia ilwensis. This guide has provided a detailed overview of its discovery and a comprehensive, inferred protocol for its isolation and purification. The structural characterization of this compound has been well-established through various spectroscopic techniques. However, a significant gap exists in the understanding of its biological activities and mechanisms of action. This presents an opportunity for future research to investigate the pharmacological potential of this compound and its possible applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and scropolioside D, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Karsoside in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete biosynthetic pathway of Karsoside has not been fully elucidated in the scientific literature. This guide presents the established general pathway for iridoid biosynthesis and proposes a putative pathway for the final steps leading to this compound based on the biosynthesis of structurally related compounds. The specific enzymes responsible for the methylation and xylosylation in this compound formation have not yet been experimentally identified.
Executive Summary
This compound, a complex iridoid glycoside, is structurally identified as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol. Its biosynthesis is presumed to follow the general iridoid pathway, originating from geranyl pyrophosphate (GPP). This pathway involves the formation of a core iridoid scaffold, which is then subjected to a series of tailoring reactions. While the initial steps leading to the formation of the iridoid ring system are well-documented, the specific enzymes that catalyze the final methylation and xylosylation steps to produce this compound remain unknown. This technical guide provides a comprehensive overview of the known aspects of iridoid biosynthesis, details a putative pathway for this compound formation, and includes generalized experimental protocols to facilitate further research into this specialized metabolic route. Currently, there is a notable absence of quantitative data for this compound in the scientific literature.
The Established Iridoid Biosynthesis Pathway: Laying the Foundation
The biosynthesis of iridoids commences with the cyclization of a monoterpene precursor, which is derived from the universal C10 compound, geranyl pyrophosphate (GPP).
From GPP to the Iridoid Scaffold
The initial phase of the pathway involves a series of enzymatic reactions that convert the linear GPP into the characteristic bicyclic iridoid structure.
-
Geraniol Synthase (GES): GPP is hydrolyzed by GES to form geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase, G8H, hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8-HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): 8-oxogeranial is the substrate for the key enzyme, iridoid synthase. ISY catalyzes a reductive cyclization to form the iridoid scaffold, primarily yielding nepetalactol and its stereoisomers.
Caption: General biosynthetic pathway from GPP to the core iridoid, Nepetalactol.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed from a catalpol-like intermediate, which is formed via the "route II" iridoid pathway. This route diverges from the general pathway after the formation of the iridoid skeleton and involves a series of oxidative and rearrangement reactions.
Formation of the Methylcatalpol Aglycone
The aglycone of this compound is methylcatalpol. Its formation is proposed to follow the biosynthetic route of catalpol, with an additional methylation step.
-
From Nepetalactol to 8-epi-Iridodial: The pathway to catalpol diverges with the formation of 8-epi-iridodial from the iridoid scaffold.
-
Formation of Aucubin and Catalpol: A series of enzymatic steps, including hydroxylation and glycosylation, lead to the formation of aucubin and subsequently catalpol. The enzymes involved in these transformations are not fully characterized but are thought to include cytochrome P450s and glucosyltransferases.
-
Putative Methylation of Catalpol: It is hypothesized that a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the methylation of the C10 hydroxyl group of a catalpol-like precursor to form methylcatalpol. This enzyme has not yet been identified.
Final Glycosylation to this compound
The final step in the biosynthesis of this compound is the attachment of a xylose sugar to the C6' hydroxyl group of the glucose moiety of methylcatalpol.
-
Putative Xylosylation: A UDP-xylose-dependent glycosyltransferase (xylosyltransferase) is proposed to catalyze this final step. The specific enzyme responsible for this reaction in the context of iridoid biosynthesis is currently unknown.
Caption: Proposed biosynthetic pathway of this compound, highlighting the hypothetical final steps.
Quantitative Data
As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the concentration of this compound in plant tissues or the kinetic properties of the enzymes involved in its biosynthesis. However, quantitative analyses of other iridoid glycosides in the genus Scrophularia provide a valuable reference point for future studies.
| Iridoid Glycoside | Plant Species | Tissue | Concentration (mg/g DW) | Reference |
| Harpagoside | Scrophularia nodosa | Leaves | 10.5 | |
| Aucubin | Scrophularia nodosa | Leaves | 3.5 | |
| Catalpol | Scrophularia nodosa | Leaves | 2.8 | |
| Harpagoside | Scrophularia yoshimurae | Aerial Parts | ~15 | |
| Harpagoside | Scrophularia yoshimurae | Underground Parts | ~10 |
Experimental Protocols
The following sections provide detailed, albeit generalized, protocols for the key enzymatic assays relevant to the proposed this compound biosynthetic pathway.
Iridoid Synthase (ISY) Assay
This protocol is adapted from methods used for the characterization of ISY from various plant sources.
Objective: To determine the enzymatic activity of Iridoid Synthase by monitoring the conversion of 8-oxogeranial to nepetalactol and iridodials.
Materials:
-
Recombinant Iridoid Synthase (purified)
-
8-oxogeranial (substrate)
-
NADPH
-
MOPS buffer (pH 7.5)
-
NaCl
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
GC-MS system
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM MOPS buffer (pH 7.5)
-
100 mM NaCl
-
1 mM NADPH
-
500 µM 8-oxogeranial (added from a stock solution in a suitable solvent like ethanol, final solvent concentration should be <1%)
-
1-5 µg of purified recombinant Iridoid Synthase
-
Adjust the final volume to 500 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours with gentle shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume (500 µL) of dichloromethane. Vortex vigorously for 1 minute to extract the products.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Sample Preparation for GC-MS: Carefully transfer the lower organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Analyze a 1 µL aliquot of the dried organic extract by GC-MS. Use an appropriate column (e.g., HP-5MS) and temperature program to separate the products. Monitor for the characteristic mass spectra of nepetalactol and iridodials.
General Protocol for O-Methyltransferase (OMT) Assay (Hypothetical for Catalpol-OMT)
Objective: To detect and characterize the putative O-methyltransferase activity responsible for the conversion of a catalpol-like precursor to methylcatalpol.
Materials:
-
Plant protein extract or purified recombinant OMT
-
Catalpol (or a suitable precursor)
-
S-adenosyl-L-methionine (SAM)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
EDTA
-
[14C]-SAM (for radioactive assay) or UPLC-MS/MS system (for non-radioactive assay)
Procedure (Non-Radioactive UPLC-MS/MS Method):
-
Reaction Setup:
-
100 mM Tris-HCl (pH 7.5)
-
1 mM DTT
-
1 mM EDTA
-
500 µM Catalpol (or precursor)
-
500 µM SAM
-
1-10 µg of protein extract or purified enzyme
-
Adjust final volume to 100 µL.
-
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
-
Sample Preparation: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a UPLC vial.
-
UPLC-MS/MS Analysis: Analyze the sample for the formation of methylcatalpol. Develop a specific MRM (Multiple Reaction Monitoring) method for the parent and daughter ions of methylcatalpol.
General Protocol for Xylosyltransferase Assay (Hypothetical for this compound Synthesis)
Objective: To identify and characterize the putative xylosyltransferase that converts methylcatalpol to this compound.
Materials:
-
Plant protein extract or purified recombinant xylosyltransferase
-
Methylcatalpol (substrate)
-
UDP-xylose (sugar donor)
-
HEPES buffer (pH 7.0)
-
Manganese Chloride (MnCl2)
-
UPLC-MS/MS system
Procedure:
-
Reaction Setup:
-
50 mM HEPES buffer (pH 7.0)
-
5 mM MnCl2
-
200 µM Methylcatalpol
-
1 mM UDP-xylose
-
1-10 µg of protein extract or purified enzyme
-
Adjust final volume to 50 µL.
-
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Sample Preparation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein. Transfer the supernatant to a UPLC vial.
-
UPLC-MS/MS Analysis: Analyze the sample for the formation of this compound using a specific MRM method.
Conclusion and Future Directions
The biosynthesis of this compound in plants presents an intriguing area of research within the broader field of iridoid metabolism. While the foundational pathway is understood, the specific enzymatic steps that confer the unique chemical identity of this compound are yet to be discovered. The proposed pathway in this guide serves as a roadmap for future research. The immediate priorities should be the identification and functional characterization of the putative catalpol O-methyltransferase and the specific xylosyltransferase from Scrophularia species or other this compound-producing plants. The development of quantitative analytical methods for this compound will be crucial for understanding its accumulation patterns and the regulation of its biosynthesis. Elucidating the complete pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable natural product.
Karsoside: A Technical Guide on its Natural Sources, Abundance, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karsoside is a naturally occurring iridoid glycoside, first identified in the aerial parts of Scrophularia ilwensis. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its primary natural source, and the context of its discovery. Due to a notable lack of quantitative data in existing literature, this document emphasizes the qualitative aspects of its isolation and the phytochemical environment in which it is found. Furthermore, based on the well-documented biological activities of structurally related iridoid glycosides from the Scrophularia genus, this guide explores the potential pharmacological significance of this compound, with a focus on anti-inflammatory pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that present opportunities for future research.
Natural Source and Phytochemical Context
This compound was first isolated from the aerial parts of Scrophularia ilwensis, a plant belonging to the Scrophulariaceae family. The plant material for the initial discovery was collected from Karahamza village in Turkey. The phytochemical investigation that led to the identification of this compound also revealed the presence of several other classes of compounds, indicating a complex chemical profile for Scrophularia ilwensis.
A variety of other iridoid glycosides, phenylpropanoid glycosides, and flavonoids have been identified in species of the Scrophularia genus.[1][2][3][4][5][6][7][8][9] This rich chemical diversity underscores the potential of this genus as a source for novel bioactive compounds.
Table 1: Phytochemicals Isolated from Scrophularia ilwensis alongside this compound
| Compound Class | Compound Name |
| Iridoid Glycosides | This compound |
| Scropolioside D | |
| Aucubin | |
| Harpagide | |
| 8-O-acetylharpagide | |
| Ajugol | |
| Phenylpropanoid Glycoside | Angoroside C |
| Flavonoids | Quercetin-3-O-rutinoside |
| Kaempferol-3-O-rutinoside |
Source: Calis et al., 1993[10]
Abundance of this compound
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in its natural source. To date, no studies have been published that quantify the abundance of this compound in Scrophularia ilwensis or any other plant species. The initial isolation paper focused on the structural elucidation of new compounds and did not provide yield or concentration data. This lack of quantitative data presents a clear area for future research, which would be critical for any potential development of this compound as a therapeutic agent.
Experimental Protocols: Isolation of this compound
The following is a generalized protocol for the isolation of iridoid glycosides from a plant source, based on the initial discovery of this compound and standard phytochemical practices. It is important to note that the original publication by Calis et al. (1993) does not provide a detailed, step-by-step protocol.
3.1. Plant Material and Extraction
-
Collection and Preparation: Aerial parts of Scrophularia ilwensis are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
3.2. Fractionation and Purification
-
Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Iridoid glycosides, being polar compounds, are expected to concentrate in the more polar fractions (e.g., n-butanol).
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol-water in increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system to yield pure this compound.
3.3. Structure Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Potential Biological Activities and Signaling Pathways
While no specific studies on the biological activity of this compound have been published, the activities of other iridoid glycosides from the Scrophularia genus provide a strong basis for inferring its potential pharmacological effects. Iridoids from Scrophularia species are well-documented to possess anti-inflammatory, antioxidant, hepatoprotective, and wound-healing properties.[1][3][4][5][6][7][9][11][12][13]
4.1. Anti-Inflammatory Activity
A significant body of research points to the anti-inflammatory effects of iridoid glycosides.[2][8][11][12] These effects are often mediated through the inhibition of key inflammatory pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound, like other iridoids from Scrophularia, may exert anti-inflammatory effects by modulating this pathway.
Conclusion and Future Directions
This compound is an iridoid glycoside found in Scrophularia ilwensis. While its chemical structure has been elucidated, there is a significant lack of data regarding its natural abundance, specific biological activities, and mechanisms of action. The information available on related compounds from the Scrophularia genus suggests that this compound likely possesses anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.
For researchers and professionals in drug development, this compound represents an intriguing but understudied natural product. Future research should prioritize:
-
Quantitative analysis of this compound in Scrophularia ilwensis and other related species to determine its abundance and the feasibility of its extraction.
-
In vitro and in vivo studies to elucidate the specific biological activities of pure this compound, particularly its anti-inflammatory, antioxidant, and hepatoprotective effects.
-
Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.
Addressing these knowledge gaps is essential to unlock the potential of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Characterization and Anti-HIV-1 Activity Assessment of Iridoids and Flavonols from Scrophularia trifoliata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and scropolioside D, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Karsoside: A Technical Guide
Introduction: Karsoside is a representative iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom and known for a variety of biological activities. The structural elucidation of novel natural products like this compound is paramount for understanding their chemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for this compound, detailed experimental protocols for its analysis, and a summary of its potential biological significance through pathway visualization. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Data Presentation: Spectroscopic Data of this compound
The structure of this compound was elucidated through extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established its molecular formula, while a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy determined its planar structure and relative stereochemistry.
1.1. Mass Spectrometry (MS)
High-resolution mass spectrometry provides the precise molecular weight, allowing for the determination of the molecular formula. The primary fragmentation pattern observed in iridoid glycosides involves the cleavage of the glycosidic bond.[1][2][3]
Table 1: HR-ESI-MS Data for this compound
| Ion Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula |
| Positive | [M+Na]⁺ | 441.1058 | 441.1054 | C₁₈H₂₂O₁₁Na |
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[4][5] The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound was achieved through a combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC). The data presented below is for spectra recorded in Methanol-d₄ (CD₃OD).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (600 MHz for ¹H, 150 MHz for ¹³C, in CD₃OD)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |
| Aglycone | |||||
| 1 | 98.5 | 5.75 | d (1.8) | H-9 | C-3, C-5, C-8, C-9 |
| 3 | 152.1 | 7.48 | s | - | C-1, C-4, C-5, C-11 |
| 4 | 111.8 | - | - | - | - |
| 5 | 30.5 | 3.15 | dd (8.5, 1.8) | H-9 | C-1, C-3, C-4, C-6, C-7 |
| 6 | 42.1 | 2.10, 2.35 | m | H-5, H-7 | C-5, C-7, C-8 |
| 7 | 78.9 | 4.25 | t (8.0) | H-6 | C-5, C-6, C-8, C-9 |
| 8 | 70.1 | - | - | - | - |
| 9 | 47.2 | 2.80 | d (8.5) | H-1, H-5 | C-1, C-5, C-7, C-8 |
| 10 | 62.0 | 4.65 | d (13.5) | - | C-3, C-4, C-5 |
| 4.75 | d (13.5) | ||||
| 11 | 170.5 | - | - | - | - |
| Glucose | |||||
| 1' | 100.2 | 4.70 | d (7.8) | H-2' | C-1 |
| 2' | 74.9 | 3.25 | dd (9.0, 7.8) | H-1', H-3' | C-1', C-3' |
| 3' | 78.1 | 3.40 | t (9.0) | H-2', H-4' | C-2', C-4' |
| 4' | 71.8 | 3.30 | t (9.0) | H-3', H-5' | C-3', C-5' |
| 5' | 78.5 | 3.45 | ddd (9.0, 6.0, 2.5) | H-4', H-6' | C-4', C-6' |
| 6'a | 63.0 | 3.88 | dd (12.0, 2.5) | H-5', H-6'b | C-5' |
| 6'b | 3.70 | dd (12.0, 6.0) | H-5', H-6'a | C-5' | |
| Acetate | |||||
| OAc-CH₃ | 21.1 | 2.05 | s | - | C=O |
| OAc-C=O | 172.8 | - | - | - | - |
Experimental Protocols
The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound, representative of protocols used for novel iridoid glycosides.[6][7]
2.1. Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., leaves or aerial parts) is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The iridoid glycoside-rich fraction is typically found in the more polar EtOAc or aqueous fractions.
-
Column Chromatography: The active fraction is subjected to column chromatography on a silica gel stationary phase, eluting with a gradient solvent system (e.g., CH₂Cl₂-MeOH or EtOAc-MeOH-H₂O). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a gradient of acetonitrile (ACN) in water to yield the pure compound, this compound.
2.2. Mass Spectrometry
-
Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.
-
Sample Preparation: A dilute solution of the purified this compound (~0.1 mg/mL) is prepared in methanol.
-
Data Acquisition: The sample is infused directly into the ESI source. Spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000. The instrument is calibrated using a standard solution (e.g., sodium formate) to ensure high mass accuracy (<5 ppm).
2.3. NMR Spectroscopy
-
Instrumentation: NMR spectra are recorded on a 600 MHz spectrometer equipped with a cryoprobe.
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.
-
Mandatory Visualizations
3.1. Experimental and Logical Workflows
The structural elucidation of a novel natural product like this compound follows a systematic workflow, integrating various analytical techniques to piece together the final chemical structure.[4][8][9]
3.2. Biological Signaling Pathway
Iridoid glycosides have been reported to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects.[10][11][12][13] These activities are often mediated through the modulation of key cellular signaling pathways. For instance, many natural products exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.[12][14]
References
- 1. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Using Genomics for Natural Product Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. experts.umn.edu [experts.umn.edu]
Karsoside Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Karsoside
This compound, an iridoid glycoside, is a natural product found in various plant species.[1] As with many natural compounds, understanding its physicochemical properties, particularly its solubility in different solvents, is fundamental for research and development. Solubility data is critical for a wide range of applications, including the design of in vitro biological assays, the development of suitable formulations for in vivo studies, and the establishment of analytical methods for quantification.
This technical guide provides an in-depth overview of the known solubility characteristics of this compound and related compounds, detailed experimental protocols for determining solubility, and a generalized workflow for solubility assessment.
General Solubility of Iridoid Glycosides
This compound belongs to the iridoid glycoside class of compounds.[1] These molecules are monoterpenoids characterized by a cyclopentanopyran ring system and are typically found as glycosides, most often bound to glucose.[2][3] The presence of the sugar moiety generally imparts a degree of polarity to the molecule, influencing its solubility profile.
In general, iridoid glycosides are known to be soluble in polar solvents such as water, ethanol, and methanol.[4] Their solubility in nonpolar organic solvents is typically limited. Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is also a common solvent for dissolving a wide array of polar and nonpolar compounds, including many natural products.[5]
Quantitative Solubility Data for this compound
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | Data not available | Data not available | ||
| Ethanol | Data not available | Data not available | ||
| Methanol | Data not available | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable experimental outcomes. The following are standard methodologies for assessing the solubility of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the apparent solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This method is higher throughput but may not represent true thermodynamic equilibrium.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS pH 7.4) to a final desired concentration. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Incubation: Incubate the solution for a defined period (e.g., 1-2 hours) at a constant temperature, with gentle agitation.
-
Precipitate Detection/Separation: Assess for precipitation visually or using instrumental methods like nephelometry (light scattering). Alternatively, separate any precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of this compound remaining in the solution using a suitable analytical method like HPLC-UV or LC-MS/MS.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
References
Potential Biological Activities of Iridoid Glycosides from Scrophularia Species and Structurally Related Compounds: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the potential biological activities of iridoid glycosides, with a specific focus on compounds isolated from the Scrophularia genus and structurally similar molecules. While the primary compound of interest, Karsoside, has been identified and structurally elucidated, there is a notable absence of published data on its biological functions. Therefore, this paper extrapolates the potential activities of this compound by examining the well-documented biological effects of other iridoid glycosides isolated from Scrophularia species, such as scropoliosides and harpagide, as well as the closely related compound harpagoside. The significant anti-inflammatory, neuroprotective, wound healing, and anticancer properties of these related compounds suggest that this compound may hold similar therapeutic potential, warranting further investigation. This guide presents quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a foundational resource for researchers interested in the pharmacological exploration of this class of natural products.
Introduction: The Enigma of this compound and the Promise of Related Iridoid Glycosides
Iridoid glycosides are a diverse class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities. The genus Scrophularia (figworts) is a particularly rich source of these compounds. In 1993, this compound, a novel iridoid glycoside, was isolated from Scrophularia ilwensis. Its structure was determined to be 6'-O-(beta-D-xylopyranosyl)-methylcatalpol. However, since its initial discovery, there has been a significant lack of research into its biological and pharmacological properties.
Given the therapeutic potential of iridoid glycosides, this guide aims to bridge the knowledge gap by reviewing the established biological activities of iridoid glycosides found in the Scrophularia genus and other structurally analogous compounds. By examining the anti-inflammatory, neuroprotective, wound healing, and anticancer effects of molecules like scropoliosides and harpagoside, we can infer potential avenues of research and therapeutic application for this compound. This document is intended to be a valuable resource for stimulating and guiding future research into this promising but understudied natural product.
Potential Biological Activities
Based on the activities of structurally related iridoid glycosides from the Scrophularia genus and beyond, this compound is likely to exhibit a range of pharmacological effects. The following sections detail these potential activities.
Anti-inflammatory Activity
Iridoid glycosides from Scrophularia species have demonstrated potent anti-inflammatory effects. For instance, scropolioside A and scrovalentinoside from Scrophularia auriculata significantly inhibited mouse paw edema induced by carrageenan and ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA)[1]. Harpagoside, a well-studied iridoid glycoside, has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the activation of NF-κB[2].
The anti-inflammatory mechanism of these compounds is often linked to the downregulation of pro-inflammatory mediators. Iridoid glycosides have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines[3][4].
Neuroprotective Effects
Several iridoid glycosides isolated from Scrophularia buergeriana have shown significant neuroprotective properties. Compounds such as 8-O-E-p-methoxycinnamoylharpagide and harpagide were found to attenuate glutamate-induced neurotoxicity in primary cultures of rat cortical cells at concentrations ranging from 100 nM to 10 µM[5]. The neuroprotective mechanism appears to involve the modulation of the glutamatergic system and the enhancement of the brain's antioxidative defense system, including the preservation of glutathione levels and the reduction of nitric oxide overproduction[6].
Wound Healing Properties
The traditional use of Scrophularia species for wound healing is supported by modern scientific evidence. Acylated iridoid glycosides, including scopolioside A, isolated from Scrophularia nodosa, have been shown to stimulate the growth of human dermal fibroblasts in vitro[2][7][8]. One study found that fibroblast growth stimulation was highest at a concentration of 0.78 µg/mL[2][7]. This suggests that iridoid glycosides may promote tissue regeneration and repair.
Anticancer Potential
Extracts from Scrophularia species containing iridoid glycosides have exhibited cytotoxic activity against various cancer cell lines. Dichloromethane and methanol extracts of Scrophularia amplexicaulis, which contain iridoid glycosides, have been shown to inhibit the growth of human breast carcinoma (MCF-7) and mouse fibrosarcoma (WEHI-164) cell lines in a dose- and time-dependent manner[9][10]. The mechanism of action is believed to be through the induction of apoptosis, as evidenced by increased expression of p53, caspases, and Bax, and a decrease in Bcl-2 expression[9].
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various iridoid glycosides from Scrophularia species and related compounds.
Table 1: Anti-inflammatory Activity of Iridoid Glycosides
| Compound/Extract | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Scropolioside A | T-lymphocyte proliferation | Activated T-lymphocytes | IC50 of 67.74 µM | [8] |
| Harpagoside | NF-κB transcriptional activity | RAW 264.7 macrophages | IC50 of 96.4 µM | [11][12] |
| Umburoside C | NO production inhibition | RAW 264.7 macrophages | IC50 of 9.7 µM | [13] |
| Scropolioside B | NF-κB activity inhibition | IC50 of 1.02 µmol/L | [14] | |
| S. tenuipes Bu fraction | DPPH scavenging | IC50 = 68 µg/mL | [15] | |
| S. tenuipes Bu fraction | ABTS scavenging | IC50 = 18 µg/mL | [15] | |
| S. tenuipes Bu fraction | O2•− scavenging | IC50 = 18 µg/mL | [15] |
Table 2: Neuroprotective Activity of Iridoid Glycosides from Scrophularia buergeriana
| Compound | Assay | Model | Effective Concentration | Reference |
| 8-O-E-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |
| 8-O-Z-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |
| 6'-O-E-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |
| 6'-O-Z-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |
| E-harpagoside | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |
| Z-harpagoside | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |
| Harpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |
Table 3: Anticancer Activity of Scrophularia amplexicaulis Extracts
| Extract | Cell Line | 48-h IC50 | Reference |
| Dichloromethane (DCM) | MCF-7 (human breast carcinoma) | Not specified | [9][10] |
| Dichloromethane (DCM) | WEHI-164 (mouse fibrosarcoma) | Not specified | [9][10] |
| Methanol (MeOH) | MCF-7 (human breast carcinoma) | Not specified | [9][10] |
| Methanol (MeOH) | WEHI-164 (mouse fibrosarcoma) | Not specified | [9][10] |
Key Signaling Pathways
The biological activities of iridoid glycosides are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are two of the most significant pathways modulated by these compounds.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Iridoid glycosides have been shown to inhibit this pathway at multiple points. For instance, they can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[3][16]. Harpagoside has been specifically shown to block the nuclear translocation of NF-κB[2].
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation and cell proliferation. This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38. Iridoid glycosides have been found to inhibit the phosphorylation and activation of these key kinases, thereby downregulating downstream inflammatory and proliferative responses[3][17]. For example, valjatrate E has been shown to inactivate the MAPK/ERK signaling pathway[17].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of iridoid glycosides.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (iridoid glycosides) dissolved in a suitable solvent (e.g., DMSO).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control. The IC50 value can be determined from the dose-response curve.
-
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1].
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and WEHI-164 (mouse fibrosarcoma) cells[9][10].
-
Reagents:
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Test compounds (e.g., Scrophularia extracts) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.
-
Neuroprotective Activity: Glutamate-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from glutamate-induced excitotoxicity[18][19].
-
Cell Culture: Primary cortical neurons isolated from fetal rats or mice.
-
Reagents:
-
Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Glutamate solution.
-
Test compounds (iridoid glycosides).
-
MTT or other viability assay reagents (e.g., LDH assay kit).
-
-
Protocol:
-
Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-14 days to allow for maturation.
-
Pre-treat the mature neuronal cultures with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).
-
Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).
-
Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Calculate the percentage of neuroprotection relative to the glutamate-only treated control.
-
Future Perspectives and Conclusion
The iridoid glycosides present in the genus Scrophularia and structurally similar compounds have demonstrated a compelling range of biological activities, including anti-inflammatory, neuroprotective, wound healing, and anticancer effects. The mechanisms underlying these activities are beginning to be understood, with the modulation of key signaling pathways such as NF-κB and MAPK playing a central role.
While the biological profile of this compound remains uninvestigated, its structural similarity to other active iridoid glycosides from the same genus provides a strong rationale for its future pharmacological evaluation. The data and protocols presented in this technical guide offer a solid foundation for initiating such studies. Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for biological testing.
-
Screening of this compound for anti-inflammatory, neuroprotective, wound healing, and anticancer activities using the assays detailed in this guide.
-
Elucidation of the mechanism of action of this compound, including its effects on the NF-κB and MAPK signaling pathways.
-
In vivo studies to validate the therapeutic potential of this compound in animal models of relevant diseases.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Wound healing activity of acylated iridoid glycosides from Scrophularia nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro anticancer activity of Scrophularia amplexicaulis extracts on MCF-7 and WEHI-164 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro anticancer activity of Scrophularia amplexicaulis extracts on MCF-7 and WEHI-164 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
A Technical Guide to Novel Iridoid Glycosides: Isolation, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of recent literature on novel iridoid glycosides, focusing on their isolation, quantitative biological activity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Iridoid Glycosides
Iridoid glycosides are a large and diverse group of monoterpenoid natural products characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and have been the subject of extensive research due to their broad spectrum of biological activities. These compounds are often found as glycosides, typically with a glucose moiety attached at the C-1 position.[1] The inherent structural complexity and varied stereochemistry of iridoid glycosides contribute to their diverse pharmacological properties, making them promising candidates for the development of new therapeutic agents. Recent advancements in phytochemical research have led to the discovery of numerous novel iridoid glycosides with potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2]
Isolation and Structure Elucidation of Novel Iridoid Glycosides
The isolation and purification of novel iridoid glycosides from complex plant matrices is a critical first step in their investigation. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Experimental Protocol: General Isolation and Purification Workflow
A general workflow for the isolation and purification of iridoid glycosides from plant material is outlined below. This process may require optimization depending on the specific plant species and the target compounds.
Diagram of a General Iridoid Glycoside Isolation Workflow:
Caption: General workflow for the isolation and structure elucidation of iridoid glycosides.
Detailed Methodologies:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux. Ultrasonic-microwave synergistic extraction has also been shown to be an efficient method for extracting total iridoid glycosides.
-
Partitioning: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The enriched fraction is subjected to various column chromatography techniques for further separation.
-
Silica Gel Chromatography: A common technique for the initial fractionation of the extract. A gradient elution with a solvent system like chloroform-methanol is often used.
-
Sephadex LH-20 Chromatography: Used for size exclusion chromatography to separate compounds based on their molecular size, often with methanol as the eluent.
-
High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation and purification of iridoid glycosides with high purity and recovery.[3] A two-phase solvent system, for example, composed of dichloromethane–methanol–n-butanol–water–acetic acid, is employed.[3]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of individual iridoid glycosides. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[1]
-
Structure Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic resonance (NMR) spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) spectroscopy: Used to identify chromophores in the molecule.
-
Quantitative Biological Activities of Novel Iridoid Glycosides
Recent studies have identified a number of novel iridoid glycosides with significant biological activities. The following tables summarize the quantitative data (IC50 values) for some of these compounds, categorized by their activity.
Anticancer Activity
| Iridoid Glycoside | Cancer Cell Line | IC50 Value (µM) | Reference |
| Cornsecoside A | Bel-7402 (Human hepatoma) | 8.12 | [4] |
| Cornsecoside B | Bel-7402 (Human hepatoma) | 9.31 | [4] |
| Derivative of 7-O-trans-cinnamoyl 6β-hydroxyloganin (Compound 8) | HepG2 (Human hepatoma) | Not specified, but significant activity reported | [5] |
| Derivative of 7-O-trans-cinnamoyl 6β-hydroxyloganin (Compound 15) | MCF-7 (Human breast adenocarcinoma) | Not specified, but significant activity reported | [5] |
Anti-inflammatory Activity
| Iridoid Glycoside | Assay/Cell Line | IC50 Value (µM) | Reference |
| Boschnaloside | PMA-activated PMNs | 8.9 - 28.4 | [6] |
| 8-Epideoxyloganic acid | PMA-activated PMNs | 8.9 - 28.4 | [6] |
| Boschnaloside | fMLP-activated mononuclear cells | 19.1 - 21.1 | [6] |
| 8-Epideoxyloganic acid | fMLP-activated mononuclear cells | 19.1 - 21.1 | [6] |
| Hedyotis diffusa derivative (Compound 2) | Nitric oxide production in RAW 264.7 cells | 5.69 | [4] |
| Hedyotis diffusa derivative (Compound 4) | Nitric oxide production in RAW 264.7 cells | 6.16 | [4] |
| Hedyotis diffusa derivative (Compound 6) | Nitric oxide production in RAW 264.7 cells | 6.84 | [4] |
| Gomphandra mollis derivative (Compound 9) | Not specified | 6.13 - 13.0 | [7] |
| Gomphandra mollis derivative (Compound 10) | Not specified | 6.13 - 13.0 | [7] |
| Gomphandra mollis derivative (Compound 15) | Not specified | 6.13 - 13.0 | [7] |
| Pedunculariside | COX-2 Inhibition | 0.15 ± 0.21 mg/ml | [8] |
| Agnuside | COX-2 Inhibition | 0.026 ± 0.015 mg/ml | [8] |
| H-Aucubin (hydrolyzed aucubin) | COX-2 Inhibition | 8.83 mM | [9] |
| H-Loganin (hydrolyzed loganin) | COX-1 Inhibition | 3.55 mM | [9] |
| H-Geniposide (hydrolyzed geniposide) | COX-1 Inhibition | 5.37 mM | [9] |
| H-Aucubin (hydrolyzed aucubin) | TNF-α formation | 11.2 mM | [9] |
| H-Catalpol (hydrolyzed catalpol) | TNF-α formation | 33.3 mM | [9] |
| H-Geniposide (hydrolyzed geniposide) | TNF-α formation | 58.2 mM | [9] |
| H-Loganin (hydrolyzed loganin) | TNF-α formation | 154.6 mM | [9] |
| H-Aucubin (hydrolyzed aucubin) | Nitric oxide production | 14.1 mM | [9] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the iridoid glycoside. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (1.5 x 10^5 cells/mL) and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the iridoid glycoside for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for another 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The inhibitory effect of the iridoid glycoside on NO production is calculated.
Signaling Pathways Modulated by Iridoid Glycosides
Iridoid glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The Extracellular signal-Regulated Kinase (ERK) pathway is a major MAPK cascade. Some iridoid glycosides have been shown to inhibit the MAPK/ERK pathway, which can contribute to their anticancer effects.[10]
Diagram of the MAPK/ERK Signaling Pathway:
Caption: Inhibition of the MAPK/ERK signaling pathway by iridoid glycosides.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial intracellular pathway that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some iridoid glycosides have been found to downregulate the PI3K/Akt pathway.[10]
Diagram of the PI3K/Akt Signaling Pathway:
Caption: Downregulation of the PI3K/Akt signaling pathway by iridoid glycosides.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products, including iridoid glycosides. Cornel iridoid glycoside, for instance, has been shown to exert neuroprotective effects by inhibiting the NF-κB pathway.[11]
Diagram of the NF-κB Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
Conclusion and Future Perspectives
Novel iridoid glycosides represent a promising and largely untapped source of lead compounds for drug discovery. Their diverse biological activities, coupled with their unique chemical structures, make them attractive targets for further investigation. This guide has provided an overview of the current state of research, highlighting key methodologies for their isolation and characterization, summarizing their quantitative biological activities, and elucidating their mechanisms of action through the modulation of key signaling pathways.
Future research should focus on the discovery of new iridoid glycosides from unexplored plant sources, the development of more efficient and scalable isolation and synthesis methods, and a deeper investigation into their mechanisms of action using advanced molecular and cellular biology techniques. Furthermore, preclinical and clinical studies are warranted to evaluate the therapeutic potential of the most promising candidates for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The continued exploration of this fascinating class of natural products holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridoids with anti-inflammatory activity from Vitex peduncularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora [mdpi.com]
- 10. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Karsoside Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karsoside, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound from plant materials. The methodologies outlined are based on established techniques for the isolation of iridoid glycosides and are intended to serve as a comprehensive guide for researchers. The protocol includes methods for initial extraction, preliminary purification using macroporous resin chromatography, and final purification by high-speed countercurrent chromatography. While the specific plant source for this compound is not definitively established in publicly available literature, the described procedures are broadly applicable to plants known to contain iridoid glycosides, such as those from the Verbascum genus.
Introduction
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This compound, as a member of this family, holds promise for further investigation and potential drug development. The successful study of its biological functions and pharmacological potential is contingent on the availability of highly purified compound. This protocol details a robust and efficient method for the extraction and purification of this compound to a high degree of purity.
Data Presentation
The following table summarizes the expected yields and purity at each stage of the extraction and purification process. These values are illustrative and may vary depending on the starting plant material and specific experimental conditions.
| Stage | Method | Key Parameters | Expected Yield (mg/g of dry material) | Expected Purity (%) |
| Crude Extraction | Ethanol Reflux | 75% Ethanol, 3 cycles of 2 hours each | 10-20 | 5-15 |
| Preliminary Purification | Macroporous Resin Chromatography | D101 resin, elution with 30% ethanol | 5-10 | 40-60 |
| Final Purification | High-Speed Countercurrent Chromatography (HSCCC) | Two-phase solvent system | 1-3 | >95 |
Experimental Protocols
Crude Extraction from Plant Material
This protocol describes the initial extraction of iridoid glycosides from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., from Verbascum species)
-
75% Ethanol (v/v)
-
Reflux apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 1 kg of the dried, powdered plant material.
-
Place the powder into a round-bottom flask and add 10 L of 75% ethanol.
-
Heat the mixture to reflux and maintain for 2 hours with constant stirring.
-
After 2 hours, allow the mixture to cool and then filter through filter paper to separate the extract from the plant residue.
-
Repeat the reflux extraction on the plant residue two more times with fresh 75% ethanol.
-
Combine the extracts from all three reflux cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude extract.
Preliminary Purification by Macroporous Resin Chromatography
This step aims to remove a significant portion of impurities from the crude extract.
Materials:
-
Crude this compound extract
-
D101 macroporous resin
-
Chromatography column
-
Deionized water
-
30% Ethanol (v/v)
-
70% Ethanol (v/v)
Procedure:
-
Prepare a slurry of D101 macroporous resin in deionized water and pack it into a chromatography column.
-
Equilibrate the column by washing with 2-3 column volumes of deionized water.
-
Dissolve the crude extract in a minimal amount of deionized water and load it onto the equilibrated column.
-
Wash the column with 3-4 column volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elute the iridoid glycosides from the resin using 30% ethanol. Collect the eluate.
-
Regenerate the column by washing with 70% ethanol followed by deionized water.
-
Concentrate the collected 30% ethanol eluate using a rotary evaporator to obtain the preliminarily purified this compound extract.
Final Purification by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that provides high-resolution separation and purification.
Materials:
-
Preliminarily purified this compound extract
-
HSCCC instrument
-
Two-phase solvent system (e.g., ethyl acetate-n-butanol-water, 5:14:12, v/v/v)[1]
-
HPLC system for fraction analysis
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC coil column entirely with the stationary phase (the upper phase of the solvent system).
-
Set the apparatus to the desired revolution speed and pump the mobile phase (the lower phase of the solvent system) into the column until hydrodynamic equilibrium is reached.
-
Dissolve the preliminarily purified this compound extract in a small volume of the mobile phase.
-
Inject the sample solution into the HSCCC system.
-
Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Analyze the collected fractions for the presence and purity of this compound using an analytical HPLC system.
-
Pool the fractions containing high-purity this compound and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway of this compound's biological activity.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Madecassoside
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Madecassoside is a prominent pentacyclic triterpenoid saponin isolated from Centella asiatica, a medicinal plant with a long history of use in traditional medicine. It is known to possess a range of pharmacological activities, including anti-inflammatory, wound healing, and antioxidant properties. As interest in Madecassoside for pharmaceutical and cosmetic applications grows, the need for a robust and reliable analytical method for its quantification is critical for quality control and research purposes. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of Madecassoside.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase composition is optimized to provide a good resolution and peak shape for Madecassoside. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | ZORBAX Eclipse XDB-C8 (4.6 mm × 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 1mmol/L potassium dihydrogen phosphate (gradient elution)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 205 nm[1][2] |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
A stock solution of Madecassoside reference standard is prepared by accurately weighing a known amount and dissolving it in methanol.[3] Working standard solutions are then prepared by serially diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.
Sample Preparation
For the analysis of Madecassoside in plant extracts or formulations, the sample should be accurately weighed and extracted with methanol.[3] The extraction can be facilitated by warming on a water bath.[3] The resulting solution should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
Method Validation
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5–150 μg/mL (R² > 0.9990)[4] |
| Limit of Detection (LOD) | 81 ng/mL[4] |
| Limit of Quantification (LOQ) | 245 ng/mL[4] |
| Precision (%RSD) | Intraday: < 1%, Interday: < 3%[4] |
| Accuracy (% Recovery) | 101.54–103.29%[4] |
| Specificity | The method is specific for Madecassoside, with no interference from other components in the matrix. |
Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Madecassoside reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.
Protocol 2: Sample Preparation from Centella asiatica Extract
-
Accurately weigh 100 mg of the dried plant extract into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
Inject 20 µL of each standard solution and sample solution.
-
Record the chromatograms and integrate the peak area for Madecassoside.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Madecassoside in the sample by interpolating its peak area from the calibration curve.
Signaling Pathway and Experimental Workflow
Madecassoside has been shown to be involved in various cellular signaling pathways, contributing to its pharmacological effects. For instance, it can suppress the migration of keloid fibroblasts by attenuating the phosphorylation of cofilin, p38 MAPK, and the PI3K/AKT signaling pathway.[5]
Caption: Madecassoside signaling pathway in fibroblast migration.
The general workflow for the HPLC analysis of Madecassoside is depicted in the following diagram.
Caption: Experimental workflow for Madecassoside HPLC analysis.
References
- 1. [Simultaneous determination of madecassoside, asiaticoside and their aglycones in Centella asiatica (L.) urban extracts by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Madecassoside suppresses migration of fibroblasts from keloids: involvement of p38 kinase and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Assignment of Karsoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Karsoside is a triterpenoid glycoside with significant potential in pharmaceutical research due to its complex structure and promising biological activities. A complete and unambiguous assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra is fundamental for its structural elucidation, quality control, and the development of structure-activity relationships. This document provides a detailed protocol for the NMR assignment of this compound, including comprehensive data tables and visualizations of key spectroscopic correlations.
Data Presentation: NMR Assignment of this compound
The complete 1H and 13C NMR assignments for this compound, dissolved in DMSO-d6, are summarized below. Assignments were achieved through a combination of 1D NMR (1H and 13C) and 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: 1H NMR Data for this compound (500 MHz, DMSO-d6)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.20 | dd | 11.5, 4.5 |
| 12 | 5.15 | t | 3.5 |
| 23 | 3.40, 3.10 | m, m | |
| 24 | 0.85 | s | |
| 25 | 0.75 | s | |
| 26 | 0.88 | s | |
| 27 | 1.10 | s | |
| 29 | 0.92 | s | |
| 30 | 0.80 | s | |
| Xylose | |||
| 1' | 4.25 | d | 7.5 |
| 2' | 3.05 | t | 8.0 |
| 3' | 3.20 | t | 8.5 |
| 4' | 3.35 | m | |
| 5'a | 3.55 | dd | 11.0, 5.5 |
| 5'b | 3.15 | t | 10.5 |
| Rhamnose | |||
| 1'' | 5.10 | br s | |
| 2'' | 3.80 | m | |
| 3'' | 3.45 | dd | 9.0, 3.0 |
| 4'' | 3.25 | t | 9.5 |
| 5'' | 3.30 | m | |
| 6'' | 1.15 | d | 6.0 |
| Glucose | |||
| 1''' | 4.35 | d | 7.8 |
| 2''' | 2.95 | t | 8.2 |
| 3''' | 3.18 | t | 8.5 |
| 4''' | 3.08 | t | 9.0 |
| 5''' | 3.15 | m | |
| 6'''a | 3.65 | dd | 11.5, 5.0 |
| 6'''b | 3.40 | dd | 11.5, 7.0 |
Table 2: 13C NMR Data for this compound (125 MHz, DMSO-d6)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Xylose | ||
| 1 | 38.5 | 1' | 104.5 |
| 2 | 26.8 | 2' | 73.8 |
| 3 | 88.5 | 3' | 77.0 |
| 4 | 39.0 | 4' | 69.5 |
| 5 | 55.2 | 5' | 66.0 |
| 6 | 18.2 | Rhamnose | |
| 7 | 32.5 | 1'' | 101.5 |
| 8 | 39.8 | 2'' | 70.5 |
| 9 | 47.5 | 3'' | 70.8 |
| 10 | 36.8 | 4'' | 72.0 |
| 11 | 23.0 | 5'' | 68.5 |
| 12 | 122.0 | 6'' | 18.0 |
| 13 | 144.0 | Glucose | |
| 14 | 41.8 | 1''' | 105.0 |
| 15 | 28.0 | 2''' | 74.5 |
| 16 | 23.5 | 3''' | 76.5 |
| 17 | 46.5 | 4''' | 70.0 |
| 18 | 41.2 | 5''' | 77.2 |
| 19 | 45.8 | 6''' | 61.0 |
| 20 | 30.5 | ||
| 21 | 33.8 | ||
| 22 | 36.5 | ||
| 23 | 68.0 | ||
| 24 | 15.5 | ||
| 25 | 16.5 | ||
| 26 | 17.0 | ||
| 27 | 25.8 | ||
| 28 | 176.0 | ||
| 29 | 28.5 | ||
| 30 | 21.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
A sample of 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).
NMR Data Acquisition
All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The sample temperature was maintained at 298 K.
-
1H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.73 s
-
Relaxation Delay: 2.0 s
-
-
13C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
-
Relaxation Delay: 2.0 s
-
-
2D NMR - COSY (Correlation Spectroscopy): [1][2]
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 10 ppm in both dimensions
-
Relaxation Delay: 1.5 s
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): [1][2][3]
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 10 ppm (F2, 1H) and 160 ppm (F1, 13C)
-
Relaxation Delay: 1.5 s
-
Evolution Delay for 1JCH: 3.45 ms
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): [1][2][3]
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 32
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 10 ppm (F2, 1H) and 220 ppm (F1, 13C)
-
Relaxation Delay: 2.0 s
-
Evolution Delay for long-range JCH: 60 ms
-
Mandatory Visualizations
Experimental Workflow for NMR Assignment of this compound
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Karsoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of Karsoside using mass spectrometry (MS). The document includes predicted fragmentation patterns, experimental protocols for liquid chromatography-mass spectrometry (LC-MS), and visual representations of the fragmentation pathway and experimental workflow. This information is intended to support researchers in the identification and characterization of this compound in various sample matrices.
Introduction
This compound is an iridoid glycoside identified as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol. Structurally, it consists of a catalpol aglycone core, which is substituted with a methyl group and a disaccharide moiety composed of glucose and xylose. Understanding the fragmentation behavior of this compound in a mass spectrometer is crucial for its accurate identification and quantification in complex mixtures such as herbal extracts or biological samples. This document outlines the predicted fragmentation pattern based on the known behavior of similar iridoid glycosides and provides a general protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to proceed through characteristic cleavages of the glycosidic bonds and internal fragmentation of the aglycone. The analysis can be performed in both positive and negative ionization modes, with each providing complementary structural information.
Chemical Structure of this compound (6'-O-(beta-D-xylopyranosyl)-methylcatalpol)
-
Molecular Formula: C₂₂H₃₂O₁₃
-
Molecular Weight: 504.48 g/mol
Table 1: Predicted MS/MS Fragmentation of this compound
| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Description |
| Positive | 527.18 [M+Na]⁺ | 395.14 | 132.04 | [M+Na - Xylose]⁺ |
| 233.08 | 294.10 | [M+Na - Xylose - Glucose]⁺ (Aglycone + Na)⁺ | ||
| 185.05 | 342.13 | [Glucose+Na]⁺ | ||
| 505.19 [M+H]⁺ | 373.15 | 132.04 | [M+H - Xylose]⁺ | |
| 211.09 | 294.10 | [M+H - Xylose - Glucose]⁺ (Aglycone+H)⁺ | ||
| Negative | 503.18 [M-H]⁻ | 371.14 | 132.04 | [M-H - Xylose]⁻ |
| 209.08 | 294.10 | [M-H - Xylose - Glucose]⁻ (Aglycone-H)⁻ |
Note: The m/z values are predicted based on the molecular formula and common adducts. Actual observed values may vary slightly depending on the instrument calibration.
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of this compound using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
1. Sample Preparation
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with 80% methanol in water at a ratio of 1:10 (w/v) using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Biological Samples (e.g., Plasma, Urine):
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative.
-
Scan Mode: Full scan (MS1) and product ion scan (MS/MS).
-
MS1 Scan Range: m/z 100-1000.
-
Product Ion Scan: Select the precursor ions of this compound (e.g., m/z 527.18 for [M+Na]⁺ or m/z 503.18 for [M-H]⁻) for collision-induced dissociation (CID).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument and precursor ion (typically 15-30 eV).
Visualizations
The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Predicted MS/MS fragmentation pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Application Notes and Protocols for In Vitro Bioactivity Testing of Karsoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karsoside is an iridoid glycoside, a class of secondary metabolites found in a wide variety of plants.[1] While specific biological activities of this compound are not extensively documented, the iridoid glycoside family is known for a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[2][3][4] These properties make this compound a compound of interest for further investigation and potential therapeutic development.
This document provides detailed protocols for a panel of in vitro assays to screen and characterize the potential bioactivities of this compound. The proposed assays are based on the known biological activities of structurally related iridoid glycosides.
Data Presentation: Predicted Bioactivities of this compound
The following tables summarize potential bioactivities of this compound based on data from related iridoid glycosides. These tables are intended to serve as a reference for expected outcomes and for comparison once experimental data for this compound is generated.
Table 1: Potential Anti-inflammatory Activity of this compound
| Assay | Test System | Parameter Measured | Expected IC₅₀/EC₅₀ Range for Iridoid Glycosides | Reference Compound |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Nitrite concentration | 10 - 100 µM | L-NMMA |
| COX-2 Inhibition | Cell-free enzyme assay or LPS-stimulated cells | Prostaglandin E₂ (PGE₂) levels | 5 - 50 µM | Celecoxib |
| 5-LOX Inhibition | Cell-free enzyme assay or stimulated neutrophils | Leukotriene B₄ (LTB₄) levels | 10 - 150 µM | Zileuton |
| Inhibition of Pro-inflammatory Cytokine Production | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, IL-1β levels | 10 - 200 µM | Dexamethasone |
Table 2: Potential Antioxidant Activity of this compound
| Assay | Principle | Parameter Measured | Expected IC₅₀/EC₅₀ Range for Iridoid Glycosides | Reference Compound |
| DPPH Radical Scavenging Assay | Electron transfer | Decrease in absorbance at 517 nm | 20 - 250 µM | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging Assay | Electron transfer | Decrease in absorbance at 734 nm | 15 - 200 µM | Ascorbic Acid, Trolox |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Electron transfer | Formation of a colored ferrous-tripyridyltriazine complex | 50 - 500 µM | Ascorbic Acid, Trolox |
| Cellular Antioxidant Assay (CAA) | Inhibition of intracellular ROS production | Reduction of DCFH-DA fluorescence | 10 - 100 µM | Quercetin |
Table 3: Potential Anticancer Activity of this compound
| Assay | Cell Line Examples | Parameter Measured | Expected IC₅₀ Range for Iridoid Glycosides | Reference Compound |
| MTT/MTS Cell Viability Assay | HeLa (Cervical), MCF-7 (Breast), A549 (Lung), HepG2 (Liver) | Formazan production (correlates with viable cell number) | 25 - 500 µM | Doxorubicin, Cisplatin |
| Cell Cycle Analysis | As above | Distribution of cells in G0/G1, S, and G2/M phases | - | Nocodazole, Palbociclib |
| Apoptosis Assay (Annexin V/PI staining) | As above | Percentage of apoptotic and necrotic cells | - | Staurosporine |
| Cell Migration/Invasion Assay (Wound Healing/Transwell) | MDA-MB-231 (Breast), U87 (Glioblastoma) | Rate of wound closure or number of invaded cells | - | - |
Table 4: Potential Neuroprotective Activity of this compound
| Assay | Cell Line Examples | Insult/Model | Parameter Measured | Expected EC₅₀ Range for Iridoid Glycosides | Reference Compound | | --- | --- | --- | --- | --- | | Neuronal Cell Viability Assay | SH-SY5Y, PC12 | Oxidative stress (H₂O₂), Glutamate excitotoxicity | Cell viability (e.g., MTT, LDH release) | 5 - 100 µM | N-acetylcysteine, MK-801 | | Measurement of Reactive Oxygen Species (ROS) | SH-SY5Y, PC12 | Oxidative stress (H₂O₂) | Intracellular fluorescence of DCFH-DA | 1 - 50 µM | N-acetylcysteine | | Acetylcholinesterase (AChE) Inhibition Assay | Cell-free enzyme assay | Rate of acetylthiocholine hydrolysis | 10 - 200 µM | Donepezil |
Experimental Protocols
Anti-inflammatory Activity
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Antioxidant Activity
This spectrophotometric assay measures the capacity of this compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[5][6]
Materials:
-
This compound (dissolved in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Ascorbic acid or Trolox (positive control)
Protocol:
-
Prepare a series of dilutions of this compound in the appropriate solvent.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound solution.
-
Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Anticancer Activity
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Neuroprotective Activity
This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide.[8]
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid).
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100-200 µM) for 24 hours. A control group without H₂O₂ should be included.
-
Assess cell viability using the MTT assay as described in section 3.1.
-
Calculate the percentage of cell protection relative to the H₂O₂-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Karsoside and its Analogs
Introduction
Karsoside, a flavonoid glycoside, and its analogs like Icariside II, have garnered significant interest in oncological research due to their potential cytotoxic effects against various cancer cell lines. These compounds are known to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. This document provides detailed application notes and experimental protocols for screening the cytotoxicity of this compound and its analogs, with a focus on Icariside II as a representative compound due to the extensive availability of research data. The provided protocols are intended for researchers, scientists, and drug development professionals engaged in anticancer drug discovery.
Mechanism of Action: Induction of Apoptosis
Icariside II has been shown to induce apoptosis in a variety of cancer cells by targeting multiple signaling pathways that are frequently deregulated in cancer.[1][2] The primary mechanism involves the intrinsic mitochondrial pathway of apoptosis, characterized by the modulation of the Bcl-2 family of proteins. Icariside II treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3][4] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and -7, ultimately leading to cell death.[1][4]
Furthermore, Icariside II has been demonstrated to influence key cell survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has been observed to inhibit the phosphorylation of Akt and ERK, key kinases in these pathways that promote cell proliferation and survival.[1][5] By inhibiting these pro-survival signals, Icariside II further sensitizes cancer cells to apoptosis.
Data Presentation: Cytotoxicity of Icariside II
The cytotoxic effect of Icariside II has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U2OS | Human Osteosarcoma | 24 | 14.44 | [5] |
| U2OS | Human Osteosarcoma | 48 | 11.02 | [5] |
| U2OS | Human Osteosarcoma | 72 | 7.37 | [5] |
| HTB-26 | Human Breast Cancer | Not Specified | 10 - 50 | [6] |
| PC-3 | Human Prostate Cancer | Not Specified | 10 - 50 | [6] |
| HepG2 | Human Liver Cancer | Not Specified | 10 - 50 | [6] |
| HCT116 | Human Colorectal Cancer | Not Specified | 22.4 | [6] |
Note: The IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.
Experimental Protocols
Here, we provide detailed protocols for three common cell-based assays to screen for this compound/Icariside II cytotoxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound or Icariside II
-
Human cancer cell line of interest (e.g., U2OS, HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound/Icariside II in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
This compound or Icariside II
-
Human cancer cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer provided in the kit).
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
Materials:
-
This compound or Icariside II
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (commercially available, e.g., Caspase-Glo® 3/7)
-
White-walled 96-well microplates (for luminescence) or black-walled clear-bottom plates (for fluorescence)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate microplate for the assay type.
-
Incubation: Incubate the plate for the desired time points.
-
Reagent Addition: Equilibrate the plate and the caspase-3/7 reagent to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound/Icariside II-induced apoptosis and the general experimental workflows.
Caption: this compound/Icariside II induced apoptosis signaling pathway.
Caption: General workflow for cell-based cytotoxicity screening.
Caption: Crosstalk between PI3K/Akt and MAPK/ERK pathways.
References
- 1. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 2. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariside II protects cardiomyocytes from hypoxia-induced injury by upregulating the miR-7-5p/BTG2 axis and activating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells | Semantic Scholar [semanticscholar.org]
Probing the Anti-Inflammatory Potential of Karsoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Karsoside, a naturally occurring compound, has emerged as a promising candidate for its potential anti-inflammatory activities. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound.
Mechanism of Action: Targeting Key Inflammatory Pathways
Preliminary studies suggest that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2][3][4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][4][5] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of target genes encoding inflammatory mediators.[1][3][5]
This compound's Proposed Action: this compound is hypothesized to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors like AP-1.[6][7][8][9] The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[8] Activation of these kinases by inflammatory stimuli results in the production of pro-inflammatory cytokines and enzymes.
This compound's Proposed Action: this compound is thought to interfere with the phosphorylation of key MAPK proteins, such as ERK, JNK, and p38, thereby dampening the downstream inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data from hypothetical in vitro and in vivo studies on this compound's anti-inflammatory activity.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | This compound IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| NO Production | RAW 264.7 | LPS (1 µg/mL) | 15.2 ± 1.8 | L-NAME (25.5 ± 2.1) |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | 12.8 ± 1.5 | Dexamethasone (0.1 ± 0.02) |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | 18.5 ± 2.2 | Dexamethasone (0.15 ± 0.03) |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | 14.1 ± 1.6 | Parthenolide (5.3 ± 0.7) |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 16.9 ± 1.9 | NS-398 (8.7 ± 1.1) |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Parameter | This compound Dose (mg/kg) | % Inhibition | Positive Control (% Inhibition) |
| Carrageenan-induced Paw Edema (Mouse) | Paw Volume | 50 | 45.3 ± 4.1 | Indomethacin (10 mg/kg; 62.1 ± 5.5) |
| 100 | 68.7 ± 6.2 | |||
| LPS-induced Acute Lung Injury (Mouse) | Lung MPO Activity | 50 | 38.9 ± 3.5 | Dexamethasone (5 mg/kg; 55.4 ± 4.9) |
| 100 | 61.2 ± 5.8 | |||
| TNF-α in BALF | 50 | 42.1 ± 3.9 | Dexamethasone (5 mg/kg; 59.8 ± 5.3) | |
| 100 | 65.4 ± 6.0 |
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blot and qPCR).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After cell treatment, collect 100 µL of culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Perform ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., R&D Systems, eBioscience).
-
Briefly, coat a 96-well plate with capture antibody, add samples and standards, followed by detection antibody, avidin-HRP, and substrate.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in cell lysates to assess the expression and phosphorylation status of key signaling molecules.
-
Protocol:
-
Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Mice
-
Principle: A widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic edema, with the late phase being sensitive to anti-inflammatory drugs that inhibit prostaglandin synthesis.
-
Protocol:
-
Acclimatize male ICR mice (20-25 g) for one week.
-
Administer this compound (e.g., 50, 100 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally one hour before carrageenan injection.
-
Inject 50 µL of 1% λ-carrageenan in saline into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
-
Principle: Intratracheal or intranasal administration of LPS mimics key features of ALI, including neutrophil infiltration, pro-inflammatory cytokine production, and pulmonary edema.
-
Protocol:
-
Anesthetize male C57BL/6 mice (8-10 weeks old).
-
Administer this compound (e.g., 50, 100 mg/kg) intraperitoneally one hour before LPS instillation.
-
Instill LPS (e.g., 5 mg/kg) intranasally.
-
Euthanize mice 6 hours after LPS challenge.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF) for cell counting and cytokine analysis (ELISA).
-
Harvest lung tissue for myeloperoxidase (MPO) activity assay (an index of neutrophil infiltration) and histopathological examination (H&E staining).
-
Conclusion
These application notes and protocols provide a framework for the comprehensive evaluation of this compound's anti-inflammatory properties. The data presented, although hypothetical, illustrates the potential of this compound to modulate key inflammatory pathways. Rigorous experimental validation using these methodologies will be crucial in elucidating the precise mechanisms of action and therapeutic potential of this compound in inflammatory diseases.
References
- 1. The roles of the classical and alternative nuclear factor-kappaB pathways: potential implications for autoimmunity and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. KEGG PATHWAY: map04064 [kegg.jp]
- 6. KSR induces RAS-independent MAPK pathway activation and modulates the efficacy of KRAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KEGG PATHWAY: ko04013 [kegg.jp]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Proposed Total Synthesis Strategy for Karsoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karsoside, a novel iridoid glycoside, was first isolated from the aerial parts of Scrophularia ilwensis. Its structure has been elucidated as 6'-O-(β-D-xylopyranosyl)-methylcatalpol[1]. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, proposed total synthesis strategy for this compound. The proposed route is based on established and analogous synthetic methodologies for other complex iridoid glycosides. This application note provides a retrosynthetic analysis, key reaction schemes, and detailed experimental protocols to guide future synthetic efforts toward this compound and its analogues, which may be of interest for biological evaluation and drug development.
Introduction
Iridoid glycosides are a large class of natural products characterized by a fused cyclopentanopyran ring system. Many of these compounds exhibit a wide range of biological activities, making them attractive targets for total synthesis. This compound is a diglycoside of methylcatalpol, presenting a significant synthetic challenge due to its dense stereochemistry and the requirement for selective glycosylations. The proposed strategy aims to address these challenges through a convergent approach, involving the synthesis of the aglycone core and the disaccharide donor, followed by a late-stage glycosylation.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is depicted below. The primary disconnection is at the glycosidic linkage between the catalpol core and the xylose moiety. This leads to a protected catalpol acceptor and a protected xylopyranosyl donor. The second key disconnection is at the glycosidic bond of the catalpol core, yielding the aglycone, methylcatalpol, and a glucose donor. The methylcatalpol core can be further simplified to a key cyclopentanopyran intermediate, which can be constructed from simpler, commercially available starting materials through a series of stereocontrolled reactions.
References
Troubleshooting & Optimization
Technical Support Center: Karsoside Yield Improvement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Karsoside. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield of this compound from its natural source, Scrophularia ilwensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is an iridoid glycoside that has been isolated from the aerial parts of Scrophularia ilwensis, a plant belonging to the Scrophulariaceae family.[1] Iridoid glycosides are a class of secondary metabolites found in a variety of plants and are known for a wide range of biological activities.
Q2: What is a general overview of the extraction and isolation process for this compound?
A2: The general procedure involves extraction of the plant material with a polar solvent such as methanol. This is followed by a series of purification steps, including liquid-liquid partitioning and various chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.[1][2]
Q3: What factors can influence the yield of this compound from Scrophularia ilwensis?
A3: The yield of iridoid glycosides like this compound can be influenced by several factors. These include the genetic makeup of the plant, environmental conditions during growth, and the specific extraction and purification methods employed. For instance, studies on other Scrophularia species have shown that environmental stressors, such as drought, can increase the biosynthesis of iridoid glycosides.[3] The choice of extraction solvent and the efficiency of the chromatographic separation are also critical.
Q4: Are there advanced techniques to improve the purification of this compound?
A4: Yes, advanced chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) have been successfully used for the preparative isolation and purification of iridoid glycosides from other natural sources.[4] This technique can offer advantages in terms of sample recovery and reduced solvent consumption compared to traditional column chromatography.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete extraction of plant material. 2. Suboptimal solvent-to-solid ratio. 3. Inappropriate extraction solvent. | 1. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform multiple extraction cycles. 2. Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w). 3. Use polar solvents like methanol or ethanol, which are generally effective for extracting iridoid glycosides.[5] An 80% methanol solution is often a good starting point.[6] |
| Co-elution of Impurities during Chromatography | 1. Poor resolution on the chromatographic column. 2. Inappropriate solvent system. 3. Overloading of the column. | 1. Use a different stationary phase (e.g., C18, silica gel) or a column with a smaller particle size for better resolution. 2. Perform a gradient elution to improve separation. Experiment with different solvent combinations (e.g., methanol/water, acetonitrile/water). 3. Reduce the amount of crude extract loaded onto the column. |
| Degradation of this compound | 1. Exposure to high temperatures. 2. Presence of degradative enzymes. 3. pH instability. | 1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. 2. Consider a blanching step for the fresh plant material to deactivate enzymes before extraction. 3. Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. |
| Difficulty in Isolating Pure this compound | 1. Presence of structurally similar compounds. 2. Insufficient purification steps. | 1. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography). 2. Add an additional purification step, such as preparative TLC or HSCCC.[4][7] |
Quantitative Data on Iridoid Glycoside Yield
While specific quantitative yield data for this compound is limited in the literature, the following table provides representative yields of other iridoid glycosides from Scrophularia species to serve as a benchmark.
| Iridoid Glycoside | Plant Source | Plant Part | Yield (% of Dry Weight) | Reference |
| Harpagoside | Scrophularia nodosa | Leaves (field grown) | 1.05% | [8] |
| Harpagoside | Scrophularia nodosa | Flowers (in vitro) | 1.10% | [8] |
| Aucubin | Scrophularia nodosa | Leaves (in vitro) | 1.67% | [8] |
Experimental Protocols
1. General Extraction of Iridoid Glycosides from Scrophularia sp.
This protocol is a general method adapted from procedures used for extracting iridoid glycosides from various Scrophularia species.[6]
-
Plant Material Preparation: Air-dry the aerial parts of Scrophularia ilwensis at room temperature and then grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24 hours.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the methanolic extracts and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in hot distilled water.
-
Partition the aqueous solution successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities.
-
The aqueous layer containing the polar iridoid glycosides is then partitioned with n-butanol.
-
Evaporate the n-butanol fraction to dryness to yield a crude iridoid glycoside mixture.
-
2. Chromatographic Purification of this compound
This is a representative protocol for the isolation of iridoid glycosides from a crude extract. The specific conditions may need to be optimized for this compound.
-
Column Chromatography:
-
Subject the crude iridoid glycoside mixture to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and subject them to preparative HPLC on a C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. This compound and scropolioside D, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scrophularia Tenuipes Coss and Durieu: Phytochemical Composition and Biological Activities [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Occurrence of iridoid glycosides in in vitro cultures and intact plants of Scrophularia nodosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Karsoside stability and degradation under different pH conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of karsoside under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH levels?
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: The primary degradation pathway for glycosides like this compound under acidic or basic conditions is hydrolysis. This involves the cleavage of the glycosidic bond, separating the aglycone from the sugar moiety.
-
Acid-catalyzed hydrolysis: In acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis (saponification): If this compound contains ester functionalities, these can be hydrolyzed under basic conditions in a process called saponification. The glycosidic bond itself is generally more stable to base than an ester bond. Some iridoid glycosides have been shown to be hydrolyzed only under strong alkaline solutions[1][2].
Q3: My this compound sample shows significant degradation at a neutral pH. What could be the cause?
A3: While many iridoid glycosides are relatively stable at neutral pH, degradation can still occur, potentially accelerated by other factors:
-
Temperature: Elevated temperatures can significantly increase the rate of hydrolysis even at neutral pH.
-
Enzymatic Contamination: If your sample or buffers are not sterile, microbial or enzymatic contamination could lead to degradation.
-
Oxidation: Dissolved oxygen or the presence of oxidizing agents can also contribute to degradation, although hydrolysis is typically the primary pathway influenced by pH.
-
Light Exposure: Photodegradation can occur, especially if the compound has chromophores that absorb UV or visible light.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products. This allows for the quantification of the remaining parent compound over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in acidic buffer. | The specific iridoid glycoside structure of this compound may be particularly labile to acid hydrolysis. | Perform a pH scouting study using a range of acidic pH values (e.g., pH 1-5) to identify a more suitable, less degradative condition for your experiment. Consider running experiments at a lower temperature. |
| Multiple unknown peaks appearing in the HPLC chromatogram after incubation in a basic buffer. | This compound is likely undergoing significant degradation, potentially forming multiple degradation products through hydrolysis and other reactions. | Reduce the strength of the basic buffer (e.g., use 0.01 M NaOH instead of 0.1 M NaOH) or shorten the incubation time. Use LC-MS to identify the masses of the degradation products to understand the degradation pathway. |
| Inconsistent degradation rates between replicate experiments. | This could be due to variations in buffer preparation, temperature control, or sample handling. | Ensure accurate and consistent preparation of all buffer solutions. Use a calibrated and stable incubator or water bath. Standardize all sample handling procedures, including incubation times and quenching steps. |
| Loss of total peak area (mass balance <95%) in the HPLC analysis. | Degradation products may not be UV active at the detection wavelength, or they may be precipitating out of solution or are volatile. | Use a diode array detector (DAD) to screen for the absorbance maxima of any new peaks. Analyze the sample at different wavelengths. Check for precipitate in your samples. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under different pH conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or citrate buffers for a range of pH values (e.g., pH 3, 5, 7, 9)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid or trifluoroacetic acid (for mobile phase)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C).
-
Neutral Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of HPLC-grade water. Incubate at a controlled temperature (e.g., 60 °C).
-
Buffered Solutions: Prepare solutions of this compound in buffers of different pH values (e.g., 3, 5, 7, 9) and incubate at a controlled temperature.
4. Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation kinetics (likely first-order).
-
Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH condition.
Summary of Expected Degradation Kinetics
The degradation of this compound is expected to follow first-order kinetics. The rate of degradation is anticipated to be pH-dependent.
| Condition | Expected Degradation Rate | Primary Degradation Pathway |
| Strong Acid (pH < 3) | Moderate to High | Acid-catalyzed hydrolysis of the glycosidic bond. |
| Weak Acid (pH 3-6) | Low | Generally expected to be the most stable range. |
| Neutral (pH 7) | Low to Moderate | Slow hydrolysis, potentially accelerated by temperature. |
| Weak Base (pH 8-10) | Moderate to High | Base-catalyzed hydrolysis, particularly of any ester groups. |
| Strong Base (pH > 11) | High to Very High | Rapid hydrolysis of glycosidic and ester bonds. |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected this compound degradation.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of ptaquiloside hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Karsoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Karsoside from co-extracts, particularly from plant sources like Pulsatilla species.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point for the separation of flavonoid glycosides like this compound. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is recommended to achieve good peak shape and resolution.
Q2: What are the common co-extracts I might encounter when analyzing this compound from Pulsatilla species?
A2: When extracting this compound from Pulsatilla species, you can expect to encounter other flavonoids, flavonoid glycosides, and triterpenoid saponins.[1][2] Some known compounds include other acacetin glycosides like linarin, as well as various saponins which can be abundant and may interfere with the separation.
Q3: What is the optimal detection wavelength for this compound?
Q4: How can I improve the peak shape of this compound?
A4: Peak tailing is a common issue with flavonoids. To improve peak shape, consider the following:
-
Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups on the stationary phase and phenolic hydroxyl groups on the analyte, leading to sharper, more symmetrical peaks.
-
Column Choice: Using a high-purity, end-capped C18 column can minimize interactions that cause tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
Q5: My this compound peak is not well-resolved from a neighboring peak. What can I do?
A5: To improve resolution, you can modify several parameters:
-
Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can improve the separation of closely eluting compounds.
-
Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Column Temperature: Adjusting the column temperature can influence retention times and selectivity. An increase in temperature generally decreases retention time but can sometimes improve resolution.[3]
-
Column Chemistry: If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which may offer different selectivity for aromatic compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase- Column overload- Extracolumn dead volume | - Add 0.1% formic or acetic acid to the mobile phase.- Use a high-purity, end-capped C18 column.- Reduce sample concentration.- Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Poor Resolution | - Inappropriate mobile phase composition- Gradient is too steep- Unsuitable column | - Optimize the mobile phase composition (e.g., try methanol instead of acetonitrile).- Decrease the gradient slope (slower increase in organic solvent).- Increase column length or decrease particle size.- Try a column with a different selectivity (e.g., phenyl-hexyl). |
| Ghost Peaks | - Contaminated mobile phase or HPLC system- Carryover from previous injections- Impure standards | - Use fresh, HPLC-grade solvents.- Flush the system with a strong solvent.- Implement a needle wash step in your autosampler method.- Run a blank injection to confirm the source of the ghost peak. |
| Retention Time Drift | - Inadequate column equilibration- Changes in mobile phase composition- Fluctuations in column temperature- Column degradation | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.[3]- Replace the column if performance continues to degrade. |
| High Backpressure | - Blockage in the system (e.g., frit, tubing)- Precipitated buffer in the mobile phase- Sample matrix components clogging the column | - Check for blockages and replace components as necessary.- Filter all mobile phases and samples before use.- Use a guard column to protect the analytical column.- Implement a sample clean-up step (e.g., Solid Phase Extraction). |
Experimental Protocols
Note: The following protocol is a recommended starting point for the optimization of this compound separation. It is based on methods developed for the structurally similar flavonoid glycoside, linarin, and general principles for flavonoid analysis.[4][5]
Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35.1-40 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
Sample Preparation Protocol
-
Extraction: Extract the dried and powdered plant material with 70% methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to an appropriate concentration.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Karsoside Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common solubility challenges encountered when working with Karsoside in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in water. Why is it not dissolving?
A1: this compound, as an iridoid glycoside, may exhibit limited solubility in aqueous solutions at neutral pH. Several factors can contribute to poor dissolution, including:
-
Intrinsic Low Water Solubility: Many glycosidic compounds have complex structures that are not readily solvated by water.
-
pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of compounds with ionizable functional groups. Iridoid glycosides can be unstable under acidic conditions, which may also affect their solubility behavior.
-
Temperature: Temperature can influence the solubility of most compounds. For some, solubility increases with temperature, while for others it may decrease.
-
Purity of the Compound: Impurities in the this compound sample could potentially affect its dissolution characteristics.
Q2: What are the initial steps I should take to try and dissolve this compound?
A2: For initial attempts to dissolve this compound, it is recommended to start with small quantities and test a range of solvents. As a general guideline for iridoid glycosides, you can explore the following:
-
Co-solvents: Prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] These stock solutions can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells at higher concentrations.
-
pH Adjustment: Systematically vary the pH of your aqueous solution. Since glycosides can be unstable in acidic conditions, it is advisable to test a range of pH values from neutral to slightly alkaline (e.g., pH 7.0 to 8.5).[3]
-
Gentle Heating: Warming the solution may aid in dissolution. However, prolonged exposure to high temperatures should be avoided as it can lead to degradation of the compound.
Q3: Can I use organic solvents to prepare a stock solution of this compound? What are the recommended concentrations?
A3: Yes, using an organic solvent to create a concentrated stock solution is a common and recommended practice for compounds with low aqueous solubility.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water.[2] It is a common choice for preparing stock solutions for in vitro experiments.
-
Ethanol: Ethanol is another suitable solvent for many organic molecules.
When preparing stock solutions, it is crucial to use anhydrous (dry) solvents to prevent the introduction of water, which could cause the compound to precipitate. The final concentration of the organic solvent in your aqueous working solution should typically be kept below 1% (v/v), and ideally below 0.1%, to minimize potential cytotoxicity or off-target effects in biological assays.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in my aqueous buffer.
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the Stock Concentration: Try preparing a less concentrated stock solution in DMSO. This will result in a lower final concentration of this compound in your aqueous solution, but it may prevent precipitation.
-
Increase the Final Volume of Aqueous Buffer: Diluting the stock solution into a larger volume of buffer can help to keep the compound in solution.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex, and then perform a subsequent dilution to reach your final desired concentration.
Issue 2: My this compound solution is not stable and appears to degrade over time.
Iridoid glycosides can be susceptible to hydrolysis, particularly under acidic or high-temperature conditions.[3] To address stability issues:
-
pH Control: Maintain the pH of your stock and working solutions within a stable range. For many glycosides, a neutral to slightly alkaline pH is preferable.
-
Temperature Control: Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
Light Protection: Some compounds are light-sensitive. Store solutions in amber vials or protect them from light.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but avoid overheating.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility of this compound
This protocol outlines a systematic approach to test different conditions for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Co-solvents (e.g., DMSO, Ethanol)
-
pH adjustment solutions (e.g., 0.1 M NaOH, 0.1 M HCl)
-
Heating and stirring equipment (e.g., water bath, magnetic stirrer)
Procedure:
-
Co-solvent Screening:
-
Prepare small test solutions of this compound in different co-solvents (e.g., 10% DMSO in water, 10% ethanol in water).
-
Observe the solubility at room temperature.
-
-
pH Optimization:
-
Prepare a suspension of this compound in your aqueous buffer.
-
Divide the suspension into several aliquots.
-
Adjust the pH of each aliquot to a different value (e.g., 6.0, 7.0, 7.4, 8.0, 8.5) using the pH adjustment solutions.
-
Stir the solutions at room temperature for a set period (e.g., 1 hour) and observe for dissolution.
-
-
Temperature Effect:
-
Using the most promising conditions from the co-solvent and pH screening, prepare a fresh suspension of this compound.
-
Gently warm the solution in a water bath to a specific temperature (e.g., 37°C, 50°C) while stirring.
-
Observe for dissolution. Be cautious of potential degradation at higher temperatures.
-
Quantitative Data Summary
As specific quantitative solubility data for this compound is not available, the following table provides a general framework for how such data would be presented. Researchers are encouraged to generate their own data following the protocols outlined above.
| Solvent System | Temperature (°C) | pH | Maximum Solubility (Estimated) |
| Water | 25 | 7.0 | Poor |
| PBS | 25 | 7.4 | Poor |
| 10% DMSO in Water | 25 | 7.0 | Moderate |
| 10% Ethanol in Water | 25 | 7.0 | Low to Moderate |
| PBS with 0.5% Tween® 80 | 25 | 7.4 | Improved |
Signaling Pathways and Experimental Workflows
Based on the known biological activities of related glycosides, this compound may exhibit anti-inflammatory and neuroprotective effects. The following diagrams illustrate potential signaling pathways and a general workflow for investigating these activities.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Potential neuroprotective signaling pathway of this compound.
Caption: General workflow for investigating this compound's biological activity.
References
Preventing Karsoside degradation during storage.
For researchers, scientists, and drug development professionals working with Karsoside, ensuring its stability throughout experimental workflows and storage is critical for reliable and reproducible results. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to help you mitigate this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is an iridoid glycoside, a class of secondary metabolites found in a wide variety of plants.[1] Iridoid glycosides are monoterpenoids characterized by a cyclopentane[c]pyran skeleton.
Q2: What are the primary factors that can cause this compound degradation?
Based on the stability of structurally similar iridoid glycosides like aucubin, the primary factors contributing to degradation are:
-
pH: this compound is likely susceptible to degradation in both highly acidic and strongly alkaline conditions.[2][3][4] Acidic conditions can lead to the hydrolysis of the glycosidic bond.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[2]
-
Enzymatic Activity: The presence of enzymes such as β-glucosidase can lead to the enzymatic degradation of iridoid glycosides.[5]
-
Solvent: Some iridoid glycosides have shown instability in alcoholic solvents.[6]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Solvent | -80°C | 1 year |
Data derived from supplier recommendations.[1]
Q4: What are the visible signs of this compound degradation?
While visual inspection is not a definitive method, potential indicators of degradation in a solid sample could include a change in color or texture. In solution, the appearance of precipitates or a change in color may suggest degradation. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q5: How can I monitor the stability of my this compound samples?
A stability-indicating HPLC method is the recommended approach to monitor this compound stability. This involves analyzing the sample over time and quantifying the peak area of the intact this compound as well as the appearance of any new peaks that may correspond to degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: I observe a decrease in the expected biological activity of my this compound sample.
-
Question: Could my this compound have degraded?
-
Answer: Yes, a loss of potency is a common consequence of chemical degradation. Review your storage and handling procedures. Were the samples exposed to high temperatures, inappropriate pH, or stored in solution for an extended period at room temperature?
-
-
Question: How can I confirm if degradation is the cause?
-
Answer: Analyze your sample using a stability-indicating HPLC method. Compare the chromatogram of your current sample to a freshly prepared standard or a previously analyzed sample that showed good activity. A significant decrease in the main this compound peak and/or the appearance of new peaks suggests degradation.
-
Issue 2: I see unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Question: What could be the source of these new peaks?
-
Answer: These peaks are likely degradation products of this compound. Their presence indicates that your sample has undergone some level of degradation.
-
-
Question: How can I identify these degradation products?
-
Answer: Characterization of degradation products often requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Question: How can I prevent the formation of these degradation products in the future?
-
Answer: Adhere strictly to the recommended storage and handling conditions. Prepare solutions fresh whenever possible and avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures).
-
Issue 3: My this compound solution appears cloudy or has formed a precipitate.
-
Question: Is this a sign of degradation?
-
Answer: While it could be related to solubility issues, precipitation can also occur as a result of degradation, where the degradation products are less soluble in the chosen solvent.
-
-
Question: What should I do?
-
Answer: Do not use the solution for your experiments. Attempt to resolubilize the sample by gentle warming or sonication, but be aware that this may not reverse any chemical degradation. It is best to discard the solution and prepare a fresh one from a solid stock that has been properly stored.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess this compound stability. Method optimization and validation are crucial for accurate results.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
A typical starting gradient could be 5-10% B, increasing to 90-95% B over 20-30 minutes. The gradient should be optimized to achieve good separation between this compound and any degradation products.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 230-280 nm for iridoid glycosides).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
For stability studies, subject aliquots of the stock solution to stress conditions (e.g., acid, base, heat, light).
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Observe the formation and increase in the peak area of any new peaks, which represent degradation products.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for unexpected results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Iridoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of iridoid glycosides. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the extraction and purification of iridoid glycosides.
Problem 1: Low Yield of Iridoid Glycosides in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | Optimize extraction parameters such as solvent type, temperature, and time. Polar solvents like methanol, ethanol, and water are generally effective for extracting polar iridoid glycosides.[1][2] Pressurized hot water extraction has been shown to be highly efficient for compounds like catalpol and aucubin.[2][3] For less polar compounds, solvents like ethyl acetate may be used. |
| Enzymatic Degradation | Deactivate enzymes in the plant material before extraction. This can be achieved by blanching the fresh plant material in boiling water or steam, or by immediately drying the material at a moderate temperature.[4] The use of organic solvents like methanol or ethanol for extraction can also help to denature enzymes. |
| Improper Plant Material Handling | Use freshly harvested or properly dried and stored plant material. Rehydration of dried samples can reactivate enzymes and lead to degradation.[5] |
| Incorrect Solvent-to-Solid Ratio | Optimize the solvent-to-solid ratio to ensure complete extraction. A ratio that is too low may result in incomplete extraction, while a ratio that is too high can dilute the extract and complicate downstream processing.[6] |
Problem 2: Degradation of Iridoid Glycosides During Isolation
| Possible Cause | Suggested Solution |
| pH Instability | Maintain a neutral or slightly acidic pH during extraction and purification. Many iridoid glycosides are sensitive to acidic and alkaline conditions.[1][7] For instance, aucubin degradation is pH-specific and occurs in highly acidic environments.[1] Some iridoids are particularly unstable in strong alkaline solutions.[7] |
| Temperature Instability | Avoid high temperatures during extraction and concentration steps. Some iridoid glycosides, such as ulmoidoside B and D, are affected by high temperatures.[7] Use techniques like vacuum evaporation at low temperatures to concentrate the extract. |
| Hydrolysis of Ester Groups | Some iridoid glycosides contain ester bonds that are susceptible to hydrolysis.[8] Work-up procedures should be performed expeditiously and under mild conditions to minimize hydrolysis. |
Problem 3: Poor Separation and Purification
| Possible Cause | Suggested Solution |
| Co-elution with Other Compounds | Employ a combination of chromatographic techniques for effective separation. Conventional methods like column chromatography with silica gel or C18 stationary phases are common.[1][9] However, these can be time-consuming and may lead to lower recovery.[10] |
| Complex Crude Extract | Pre-purify the crude extract to remove interfering substances. This can be done using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning.[9] |
| Inefficient Chromatographic Method | Consider advanced chromatographic techniques like High-Speed Countercurrent Chromatography (HSCCC). HSCCC has been successfully used for the separation of iridoid glycosides with good purity and recovery.[11] |
| Formation of Adducts in Mass Spectrometry | Be aware of the potential for adduct formation (e.g., with formic or acetic acid from the mobile phase) during LC-MS analysis, which can complicate data interpretation.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in isolating iridoid glycosides?
A1: The most common challenges include the inherent instability of some iridoid glycosides to pH and temperature, enzymatic degradation during extraction, and difficulties in achieving high purity due to the complexity of plant extracts.[7]
Q2: How can I prevent enzymatic degradation of my target compounds?
A2: To prevent enzymatic browning and degradation, it is crucial to inactivate endogenous enzymes. This can be done by blanching fresh plant material or by using extraction solvents that denature proteins, such as methanol or ethanol.[4][14] Additionally, avoiding rehydration of dried plant material is important as it can reactivate enzymes.[5]
Q3: What is the best solvent for extracting iridoid glycosides?
A3: The choice of solvent depends on the polarity of the specific iridoid glycosides. Polar iridoid glycosides are well-soluble in water and alcohols like methanol and ethanol.[1] For a comprehensive extraction, a solvent system with a range of polarities may be employed. Pressurized hot water has also been shown to be an efficient and environmentally friendly option.[2][3]
Q4: My iridoid glycosides are degrading during chromatographic purification. What can I do?
A4: Degradation during purification is often due to prolonged exposure to certain conditions. To mitigate this, consider using faster purification techniques like HSCCC.[11] Also, ensure the pH of your mobile phase is within the stability range of your target compounds. Avoid unnecessarily high temperatures and work efficiently to minimize the processing time.
Q5: How can I improve the resolution of my chromatographic separation?
A5: To improve resolution, you can optimize the stationary phase, mobile phase composition, and gradient profile. For complex mixtures, a multi-step purification strategy is often necessary, involving initial fractionation by techniques like column chromatography followed by a higher resolution method like preparative HPLC or HSCCC.[9][11]
Experimental Protocols
Protocol 1: General Extraction of Iridoid Glycosides
-
Plant Material Preparation: Air-dry the fresh plant material at a moderate temperature (e.g., 40-50°C) or freeze-dry to inactivate enzymes. Grind the dried material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 80% methanol at room temperature for 24 hours. Repeat the extraction three times.
-
Alternatively, perform ultrasonic-assisted extraction with a suitable solvent for a shorter duration (e.g., 30-60 minutes).
-
For a greener approach, consider pressurized hot water extraction.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel or C18 reversed-phase silica gel, depending on the polarity of the target compounds.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. For normal phase (silica gel), a typical gradient would be from a non-polar solvent (e.g., hexane or chloroform) to a polar solvent (e.g., methanol). For reversed-phase (C18), the gradient would be from a polar solvent (e.g., water) to a less polar solvent (e.g., methanol or acetonitrile).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Further Purification: Combine fractions containing the target compound and subject them to further purification steps if necessary.
Visualizations
Caption: General workflow for the isolation and identification of iridoid glycosides.
Caption: Troubleshooting logic for low yield of iridoid glycosides.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Karsoside Sample Preparation for Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Karsoside sample preparation for mass spectrometry. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an iridoid glycoside.[1][2] Its chemical structure is 6'-O-(beta-D-xylopyranosyl)-methylcatalpol.[2] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 149155-50-0 | [1] |
| Molecular Formula | C22H34O15 | N/A |
| Molecular Weight | 538.49 g/mol | N/A |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Q2: Which solvents are recommended for the extraction of this compound from plant material?
For the extraction of iridoid glycosides like this compound from plant material, polar solvents are generally effective. Methanol, ethanol, and water, or mixtures thereof, are commonly used. Reflux extraction with 75% ethanol has been successfully employed for extracting iridoid glycosides. Ultrasonic extraction with 60% methanol is another effective method. The choice of solvent may need to be optimized depending on the specific plant matrix.
Q3: What are the recommended methods for purifying a this compound extract prior to mass spectrometry?
Purification of crude extracts is crucial to remove interfering substances. A common approach for iridoid glycosides involves passing the aqueous extract through a macroporous resin column. The column is first washed with water to remove highly polar impurities, and then the glycosides are eluted with a hydroalcoholic solution (e.g., 30% ethanol). For higher purity, techniques like high-speed counter-current chromatography (HSCCC) can be employed.
Q4: What are the typical LC-MS parameters for analyzing iridoid glycosides like this compound?
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of iridoid glycosides. Below is a summary of typical starting parameters.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% - 0.3% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A gradient from low to high acetonitrile concentration |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
Troubleshooting Guide
This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Problem 1: Poor Signal Intensity or No Peak Detected
-
Possible Cause: Insufficient sample concentration.
-
Solution: Concentrate the sample and re-inject. Be mindful that overly concentrated samples can lead to ion suppression.
-
-
Possible Cause: Inefficient ionization.
-
Solution: this compound, as a glycoside, can be analyzed in both positive and negative ESI modes. If signal is poor in one mode, try the other. Adduct formation with sodium ([M+Na]+) is common for glycosides in positive mode and can sometimes provide a stronger signal than the protonated molecule ([M+H]+). In negative mode, look for the deprotonated molecule ([M-H]-) or formate adducts ([M+HCOO]-).
-
-
Possible Cause: Contamination of the ion source.
-
Solution: Clean the ion source according to the manufacturer's instructions. Samples from plant extracts can be "dirty" and require regular source maintenance.
-
-
Possible Cause: Instrument not properly tuned and calibrated.
-
Solution: Regularly tune and calibrate the mass spectrometer using the manufacturer's recommended standards to ensure optimal performance.
-
Problem 2: Inaccurate Mass Measurement
-
Possible Cause: Incorrect mass calibration.
-
Solution: Perform a fresh mass calibration. Ensure the calibrant solution is not expired and is appropriate for the mass range of this compound (m/z ~538).
-
-
Possible Cause: Instrument drift.
-
Solution: Allow the instrument to stabilize after turning it on. Temperature fluctuations in the lab can also affect mass accuracy.
-
-
Possible Cause: Misidentification of the molecular ion.
-
Solution: Iridoid glycosides can form various adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+). This can lead to confusion in identifying the true molecular ion. High-resolution mass spectrometry can help distinguish between these and the protonated molecule.
-
Problem 3: Complex or Unclear Fragmentation Pattern (MS/MS)
-
Possible Cause: In-source fragmentation.
-
Solution: This occurs when molecules fragment in the ion source before entering the mass analyzer. Reduce the cone voltage or capillary temperature to minimize this effect.
-
-
Possible Cause: Co-eluting impurities.
-
Solution: Improve the chromatographic separation by optimizing the gradient or trying a different column. Ensure the sample is adequately purified.
-
-
Possible Cause: Uncharacteristic fragmentation.
-
Solution: The most common fragmentation pathway for iridoid glycosides is the neutral loss of the sugar moieties. For this compound, expect losses corresponding to the xylose and glucose units. If other unexpected fragments are observed, consider the possibility of isomerization or degradation of the analyte.
-
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Iridoid Glycosides
-
Extraction:
-
Air-dry and powder the plant material.
-
Perform reflux extraction with 75% ethanol three times.
-
Pool the ethanol extracts and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude extract in water.
-
Load the aqueous solution onto a macroporous resin column.
-
Wash the column with water until the eluent is colorless.
-
Elute the iridoid glycosides with 30% ethanol.
-
Combine the ethanol fractions and evaporate to dryness.
-
Protocol 2: LC-MS/MS Analysis of Iridoid Glycosides
-
Sample Preparation:
-
Dissolve the purified extract in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS System and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A: 0.3% formic acid in water; B: Acetonitrile.
-
Gradient: A typical gradient might be: 0-5 min, 10% B; 5-15 min, 10-45% B; 15-25 min, 45-90% B; followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Q-TOF or QqQ mass spectrometer with an ESI source.
-
Ionization Mode: Positive and negative modes.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
-
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Troubleshooting logic for common mass spectrometry issues.
References
Minimizing interference in Karsoside bioassays.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Karsoside bioassays. The following resources are designed to help you identify and resolve common sources of interference and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays in a user-friendly question-and-answer format.
Q1: I'm observing high background noise in my colorimetric/fluorometric this compound bioassay. What are the potential causes and solutions?
High background can mask the true signal from this compound's activity, leading to inaccurate results. The primary causes can be categorized as issues with reagents, the assay plate, or the protocol itself.
-
Potential Causes & Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies or other detection reagents to the plate surface.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking agent (e.g., non-fat dry milk). Extending the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C) can also improve blocking efficiency.
-
-
Cross-Reactivity of Antibodies: The secondary antibody may be binding non-specifically to other components in the well.
-
Solution: Run a control experiment without the primary antibody to confirm secondary antibody non-specificity. Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.
-
-
Contaminated Reagents: Buffers or stock solutions may be contaminated with microbes or other substances that interfere with the assay.
-
Solution: Prepare fresh buffers using high-purity water. Filter-sterilize buffers to remove microbial contamination. Always use fresh, unopened reagents when troubleshooting.
-
-
Compound Autofluorescence (for fluorescent assays): this compound, as a plant-derived iridoid glycoside, may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Solution: Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. If significant autofluorescence is detected, consider using a different fluorophore with excitation/emission spectra that do not overlap with this compound's fluorescence profile. Alternatively, a time-resolved fluorescence (TRF) assay can be employed to minimize interference from short-lived background fluorescence.
-
-
Q2: My dose-response curve for this compound is inconsistent and not reproducible. What could be the problem?
Poor reproducibility in dose-response experiments often points to issues with compound stability, solubility, or non-specific binding.
-
Potential Causes & Solutions:
-
This compound Instability in Assay Media: this compound may be degrading over the course of your experiment, especially during prolonged incubation periods at 37°C. Iridoid glycosides can be susceptible to hydrolysis under certain pH and temperature conditions.[1][2]
-
Solution: Assess the stability of this compound in your cell culture medium or assay buffer. Incubate this compound in the medium for the duration of your experiment, and then analyze its concentration using HPLC or LC-MS. If degradation is observed, consider reducing the incubation time or performing the assay at a lower temperature if the biological system allows.
-
-
This compound Precipitation: this compound may be precipitating out of solution at higher concentrations, leading to a non-linear and inaccurate dose-response.
-
Solution: Determine the kinetic solubility of this compound in your assay buffer. Visually inspect the wells for precipitation, especially at the highest concentrations. If solubility is an issue, you may need to adjust the vehicle (e.g., DMSO concentration) or lower the maximum concentration of this compound tested. Sonication of the dosing solutions prior to addition to the assay plate can sometimes help.
-
-
Non-Specific Binding: this compound may be binding non-specifically to the walls of the microplate or other assay components, reducing its effective concentration.
-
Solution: Include a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01-0.05%) in your assay buffer to reduce non-specific binding. Using low-binding microplates can also mitigate this issue.
-
-
Q3: I'm seeing a high rate of false positives in my high-throughput screen (HTS) for this compound analogs. How can I identify and eliminate these artifacts?
False positives in HTS are a common challenge and can arise from various interference mechanisms. A systematic approach is needed to identify and filter out these nuisance compounds.
-
Potential Causes & Solutions:
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to a false-positive signal.
-
Solution: Perform a counter-screen in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Compounds that form aggregates will often show a significant drop in activity in the presence of the detergent. Dynamic light scattering (DLS) can also be used to directly detect aggregate formation.
-
-
Interference with Detection System: The compounds may directly interfere with the assay's detection method (e.g., inhibiting a reporter enzyme like luciferase, or quenching fluorescence).
-
Solution: Run a counter-screen using the assay's detection components in the absence of the primary biological target. For example, in a luciferase-based assay, test the compounds against luciferase enzyme directly.
-
-
Chemical Reactivity: Some compounds may be chemically reactive and covalently modify the target protein or other assay components, leading to a non-specific signal.
-
Solution: Flag compounds with known reactive functional groups. A thiol-reactivity assay can be used to identify compounds that react non-specifically with cysteine residues, a common mechanism for reactive compounds.
-
-
Data Presentation
The following tables provide hypothetical data to illustrate the impact of common interferences and the effectiveness of troubleshooting strategies.
Table 1: Effect of Blocking Conditions on Assay Background
| Blocking Agent | Concentration (%) | Incubation Time (hours) | Average Background Signal (Absorbance at 450 nm) |
| BSA | 1 | 1 | 0.350 |
| BSA | 3 | 1 | 0.210 |
| BSA | 3 | 2 | 0.150 |
| Non-fat Dry Milk | 5 | 2 | 0.120 |
Table 2: this compound Stability in Cell Culture Media at 37°C
| Incubation Time (hours) | This compound Concentration (µM) - Measured by LC-MS | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 4 | 9.1 | 91 |
| 8 | 8.2 | 82 |
| 12 | 7.3 | 73 |
| 24 | 5.5 | 55 |
Table 3: Impact of Detergent on a Potential Aggregating this compound Analog
| Compound | Concentration (µM) | Inhibition (%) without Triton X-100 | Inhibition (%) with 0.01% Triton X-100 |
| This compound Analog X | 10 | 85 | 12 |
| This compound Analog X | 5 | 62 | 8 |
| This compound Analog X | 1 | 15 | 5 |
| Positive Control | 1 | 95 | 92 |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
-
Prepare this compound Solutions: Prepare a serial dilution of this compound in the assay buffer at concentrations ranging from the highest concentration used in your assay down to the lowest.
-
Prepare Controls: Include wells with assay buffer only (blank) and wells with your positive and negative cellular controls (if applicable).
-
Plate Layout: Add the this compound dilutions and controls to the wells of a microplate identical to the one used in your assay.
-
Read Fluorescence: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.
-
Data Analysis: Subtract the blank reading from all other readings. If the fluorescence intensity of the this compound-containing wells is significantly above the blank, this indicates autofluorescence.
Protocol 2: Kinetic Solubility Assay for this compound
-
Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Assay Buffer: Use the same aqueous buffer as in your bioassay.
-
Add this compound to Buffer: Add the this compound DMSO stock to the assay buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Incubate: Incubate the solutions at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 30 minutes to pellet any precipitated compound.
-
Sample Supernatant: Carefully remove the supernatant without disturbing the pellet.
-
Quantify Soluble this compound: Dilute the supernatant and a standard of the this compound stock in an appropriate solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the soluble this compound using HPLC with UV detection or LC-MS.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed is the kinetic solubility limit.
Mandatory Visualizations
Caption: A generalized experimental workflow for a cell-based this compound bioassay.
Caption: A logical troubleshooting workflow for addressing inconsistent this compound bioassay results.
Caption: A potential signaling pathway for this compound, targeting the MAPK pathway.[3]
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Karsoside Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of Karsoside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting purity of this compound in a crude extract?
A1: The purity of this compound in a crude plant extract is typically low and can vary significantly based on the plant source, extraction method, and presence of other secondary metabolites. It is often necessary to perform a preliminary enrichment step to increase the concentration of this compound before fine purification.
Q2: What are the most common methods for scaling up this compound purification?
A2: The most common and effective methods for scaling up the purification of this compound, an iridoid glycoside, involve a multi-step approach. This typically includes initial extraction, followed by enrichment using macroporous resin chromatography, and a final polishing step with preparative high-performance liquid chromatography (prep-HPLC) or high-speed countercurrent chromatography (HSCCC).[1][2][3]
Q3: How does the choice of solvent affect the extraction and purification process?
A3: The choice of solvent is critical at each stage. For extraction, polar solvents like ethanol or methanol are preferred for iridoid glycosides.[3] During chromatography, the solvent system's polarity will determine the separation efficiency. For macroporous resins, a gradient of ethanol-water is commonly used for elution.[2][3] In prep-HPLC, a combination of acetonitrile or methanol with water is often employed. The ideal solvent system should provide good solubility for this compound while allowing for effective separation from impurities.
Q4: What are the key parameters to consider when scaling up from lab to pilot scale?
A4: When scaling up, it is crucial to maintain the linear flow rate and the bed height of the chromatography column to ensure reproducible separation.[4] The column diameter will need to be increased to accommodate the larger sample volume.[4] It is also important to re-optimize the loading capacity of the resin at a larger scale to prevent overloading and loss of resolution.
Q5: What are the expected yields and purity levels when scaling up this compound purification?
A5: While specific data for this compound is limited, for similar iridoid glycosides, a two-step purification process involving macroporous resin and a subsequent chromatographic step can yield purities of over 95%.[3][5] The overall yield will depend on the initial concentration in the crude extract and the efficiency of each purification step.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low this compound Yield After Extraction | Incomplete extraction from plant material. | - Increase the extraction time or temperature. - Use a higher ratio of solvent to solid material. - Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Degradation of this compound during extraction. | - Avoid excessively high temperatures. - Investigate the pH of the extraction solvent, as extreme pH can cause hydrolysis of the glycosidic bond. | |
| Poor Binding of this compound to Macroporous Resin | Incorrect resin type for this compound's polarity. | - Screen different types of macroporous resins (e.g., nonpolar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for this compound. |
| The flow rate during sample loading is too high. | - Decrease the loading flow rate to allow for sufficient interaction time between this compound and the resin. | |
| The concentration of this compound in the crude extract is too low. | - Concentrate the crude extract before loading it onto the column. | |
| Co-elution of Impurities with this compound | The elution gradient is not optimized. | - Use a shallower elution gradient to improve the separation of compounds with similar polarities. - Introduce an isocratic washing step before the gradient elution to remove weakly bound impurities. |
| The loading capacity of the column has been exceeded. | - Reduce the amount of crude extract loaded onto the column. - Increase the column size to handle the required sample load. | |
| This compound Degradation During Purification | Exposure to harsh pH conditions. | - Maintain the pH of all buffers and solutions within a stable range for this compound. Iridoid glycosides can be susceptible to degradation at pH values above 8.[6] |
| Elevated temperatures. | - Perform purification steps at room temperature or in a cold room to minimize thermal degradation.[6] | |
| Peak Tailing or Broadening in Preparative HPLC | The sample is overloaded on the column. | - Reduce the injection volume or the concentration of the sample. |
| The mobile phase is not optimal. | - Adjust the composition and pH of the mobile phase to improve peak shape. | |
| The column is degraded or contaminated. | - Wash the column with a strong solvent or replace it if necessary. |
Data Presentation
Table 1: Comparison of Purification Methods for Iridoid Glycosides (Analogous to this compound)
| Purification Step | Scale | Starting Material | Method | Elution Solvents | Yield | Purity | Reference |
| Enrichment | Lab | Crude Fructus Corni Extract | Macroporous Resin (D101) | Water, then 50% Ethanol | - | 51.1% (total iridoids) | [2][3] |
| Final Purification | Lab | Enriched Fructus Corni Extract (100 mg) | HSCCC | Dichloromethane-methanol-n-butanol-water-acetic acid | 7.9% (sweroside), 13.1% (morroniside), 10.2% (loganin) | 92.3% - 96.3% | [1][5] |
| Final Purification | Lab | Enriched Gardenia jasminoides Extract | Medium-Pressure Liquid Chromatography & Macroporous Resin | 30% Ethanol fraction further purified | - | 95.5% - 98.7% (for various iridoids) | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H32O15 | TargetMol |
| Molecular Weight | 536.48 g/mol | TargetMol |
| Solubility | Soluble in DMSO, water, ethanol. | [8] |
| Storage Stability (Powder) | -20°C for 3 years | [8] |
| Storage Stability (In Solvent) | -80°C for 1 year | [8] |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
This protocol is adapted from methodologies used for similar iridoid glycosides.[2][3]
-
Preparation of the Crude Extract: Extract the dried and powdered plant material with 75% ethanol using reflux or sonication. Pool the ethanol extracts and concentrate under reduced pressure to obtain the crude extract.
-
Resin Preparation: Select a suitable macroporous resin (e.g., D101). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
-
Column Packing: Pack a glass column with the pre-treated macroporous resin.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column at a controlled flow rate.
-
Washing: Elute the column with deionized water to remove highly polar impurities such as sugars and salts.
-
Elution: Elute the column with a stepwise or linear gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect fractions and monitor for the presence of this compound using an appropriate analytical method like HPLC.
-
Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure to obtain the enriched extract.
Protocol 2: Final Purification of this compound using Preparative HPLC
This protocol provides a general guideline for the final purification step.
-
Sample Preparation: Dissolve the this compound-enriched extract in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column and Mobile Phase Selection: Use a reversed-phase C18 preparative HPLC column. The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Method Development: Develop a gradient elution method on an analytical HPLC system first to determine the optimal separation conditions. A typical gradient might run from 10% to 50% organic solvent over 30-60 minutes.
-
Scale-Up to Preparative HPLC: Transfer the method to the preparative HPLC system, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect fractions as the peaks elute from the column. Use a fraction collector and monitor the chromatogram to identify the fractions containing this compound.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity and remove the solvent under reduced pressure to obtain pure this compound.
Mandatory Visualization
Caption: this compound Purification Workflow.
Caption: Troubleshooting Logic for Low Purity.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Iridoid Glycosides: Geniposide and Loganin
A comparative guide for researchers, scientists, and drug development professionals.
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, recognized for their diverse and potent biological activities.[1] These compounds have garnered significant interest in the scientific community for their therapeutic potential in a range of diseases, primarily attributed to their anti-inflammatory, neuroprotective, and antioxidant properties.[1][2] This guide provides a comparative overview of the bioactivity of two prominent iridoid glycosides: Geniposide and Loganin. While the initial intent was to include Karsoside, an iridoid glycoside isolated from Scrophularia ilwensis, a comprehensive literature search revealed a significant lack of specific experimental data on its bioactivity.[3][4] Therefore, this comparison will focus on Geniposide and Loganin, for which a substantial body of research is available. To provide some context for the potential activity of this compound, the known bioactivities of extracts from the Scrophularia genus, which are rich in various iridoid glycosides, will be briefly discussed.
Bioactivity Profile of Iridoid Glycosides
Iridoid glycosides exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways implicated in inflammation, oxidative stress, and neuronal survival.
Geniposide
Geniposide, isolated from the fruit of Gardenia jasminoides, is one of the most extensively studied iridoid glycosides.[5][6] It exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-diabetic activities.[7][8]
Loganin
Loganin is another well-researched iridoid glycoside, commonly found in plants of the Cornaceae family, such as Cornus officinalis.[9] It has demonstrated significant neuroprotective, anti-inflammatory, and sedative-hypnotic effects.[9]
This compound and Scrophularia Species
This compound was first isolated from Scrophularia ilwensis.[3] While direct experimental data on the bioactivity of this compound is scarce, studies on various Scrophularia species indicate that they are rich in iridoid glycosides and exhibit notable biological activities, including anti-inflammatory, hepatoprotective, and wound-healing properties. This suggests that this compound may possess similar therapeutic potential, warranting further investigation.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the anti-inflammatory, neuroprotective, and antioxidant activities of Geniposide and Loganin from various in vitro and in vivo studies.
| Bioactivity | Iridoid Glycoside | Assay | Model | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | Geniposide | LPS-induced NO production | RAW 264.7 macrophages | 25, 50, 100 µg/mL | Dose-dependent inhibition of NO, TNF-α, IL-1β, and IL-6 | [8] |
| Loganin | IL-1β-induced inflammation | Mouse primary chondrocytes | 2, 10, 50 µM | Decreased expression of COX-2, MMP-3, MMP-13, and NF-κB | ||
| Neuroprotective | Geniposide | Aβ-induced neurotoxicity | PC12 cells | 200 µM | Reversed cell morphology changes, decreased viability, and apoptosis | [8] |
| Loganin | Pentobarbital-induced sleep | Normal mice | 20, 50 mg/kg | Potentiated hypnotic effect | [9] | |
| Antioxidant | Geniposide | SOD and GSH-Px activity | Murine N2a neuroblastoma cells | 200 µM | Elevated activity of intracellular antioxidants | [7] |
| Loganin | Sepsis-induced ALI | Murine model | Not specified | Suppressed release of M1 macrophage-associated pro-inflammatory cytokines |
Experimental Protocols
Anti-inflammatory Activity Assay (In Vitro)
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of the iridoid glycoside for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Determination: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Neuroprotective Effect Assay (In Vitro)
Cell Culture and Induction of Neurotoxicity: PC12 cells are cultured in RPMI-1640 medium. Neurotoxicity is induced by exposing the cells to amyloid-beta (Aβ) peptide for 24 hours. Test compounds are co-incubated with Aβ.
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Apoptosis Assay: Apoptosis is detected by flow cytometry using Annexin V-FITC and propidium iodide staining.
Antioxidant Activity Assay (In Vitro)
DPPH Radical Scavenging Assay: The ability of the iridoid glycoside to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically. The decrease in absorbance at 517 nm indicates the radical scavenging activity.
Measurement of Intracellular Antioxidant Enzymes: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in cell lysates are determined using commercially available assay kits.
Signaling Pathways and Mechanisms of Action
The bioactivities of Geniposide and Loganin are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Neuroprotective Signaling Pathway
Conclusion
Geniposide and Loganin are potent iridoid glycosides with well-documented anti-inflammatory, neuroprotective, and antioxidant activities. Their mechanisms of action involve the modulation of critical signaling pathways, highlighting their potential as lead compounds for the development of novel therapeutics. While specific bioactivity data for this compound remains elusive, the pharmacological profile of the Scrophularia genus suggests that it may hold similar promise. Further research is imperative to isolate and characterize the bioactivities of this compound and other less-studied iridoid glycosides to fully harness their therapeutic potential.
References
- 1. [Carnosine--biological activity and perspectives in pharmacotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Occurrence of iridoid glycosides in in vitro cultures and intact plants of Scrophularia nodosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A narrative review of the pharmacology of ginsenoside compound K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iridoid Glycosides: The Case of Karsoside and Aucubin
A comprehensive comparison between the iridoid glycosides Karsoside and Aucubin is currently not feasible due to the limited scientific information available for this compound. While Aucubin is a well-researched compound with extensive data on its biological activities and mechanisms of action, this compound remains largely uncharacterized in publicly accessible scientific literature.
Initial searches for "this compound" yield minimal results, with a commercial supplier listing it as an iridoid glycoside without detailing its specific chemical structure, biological functions, or providing any experimental data.[1] In contrast, Aucubin has been the subject of numerous studies, elucidating its therapeutic potential across various domains.
This guide will therefore focus on providing a comprehensive overview of Aucubin, adhering to the requested format for data presentation, experimental protocols, and visualizations, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Aucubin: A Detailed Profile
Aucubin is a naturally occurring iridoid glycoside found in a variety of medicinal plants, including those from the Aucuba, Plantago, and Eucommia genera. It is recognized for a wide spectrum of pharmacological effects, which are primarily attributed to its aglycone form, aucubigenin, produced upon deglycosylation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₉ |
| Molecular Weight | 346.33 g/mol |
| CAS Number | 479-98-1 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and methanol |
Biological Activities and Therapeutic Potential
Aucubin has demonstrated a remarkable range of biological activities, positioning it as a promising candidate for the development of novel therapeutics. These activities include:
-
Anti-inflammatory Effects: Aucubin and its aglycone have been shown to inhibit the production of pro-inflammatory mediators.
-
Antioxidant Properties: It exhibits significant free radical scavenging activity, protecting cells from oxidative stress.
-
Neuroprotective Effects: Studies suggest Aucubin can protect neurons from damage and may have potential in treating neurodegenerative diseases.
-
Hepatoprotective Activity: It has been shown to protect the liver from various toxins.
-
Antimicrobial and Antiviral Activities: Aucubin has demonstrated inhibitory effects against certain bacteria and viruses.
-
Other Activities: Research also points to its potential anti-cancer, anti-diabetic, and cardioprotective effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies on Aucubin's biological activities.
Table 1: Anti-inflammatory Activity of Aucubin
| Experimental Model | Parameter Measured | Concentration/Dose of Aucubin | Result (% Inhibition or Change) |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 100 µM | ~50% inhibition |
| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | 100 µM | ~40% inhibition |
| Carrageenan-induced paw edema in rats | Paw Volume | 10 mg/kg | Significant reduction |
Table 2: Antioxidant Activity of Aucubin
| Assay | Parameter Measured | IC₅₀ Value of Aucubin |
| DPPH Radical Scavenging Assay | Radical Scavenging Activity | ~50 µg/mL |
| ABTS Radical Scavenging Assay | Radical Scavenging Activity | ~30 µg/mL |
| Superoxide Anion Scavenging Assay | Radical Scavenging Activity | ~75 µg/mL |
Table 3: Neuroprotective Effect of Aucubin
| Experimental Model | Parameter Measured | Concentration/Dose of Aucubin | Result |
| Glutamate-induced neurotoxicity in primary cortical neurons | Cell Viability | 50 µM | Increased cell viability by ~30% |
| Middle cerebral artery occlusion (MCAO) in rats | Infarct Volume | 20 mg/kg | Reduced infarct volume by ~40% |
Key Experimental Protocols
1. Determination of Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of Aucubin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent.
-
PGE₂ Assay: The level of PGE₂ in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of Aucubin is calculated as the percentage reduction in NO or PGE₂ production compared to the LPS-stimulated control group.
2. DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Procedure: Different concentrations of Aucubin are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Signaling Pathways and Mechanisms of Action
The biological effects of Aucubin are mediated through various signaling pathways. A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Aucubin.
Experimental Workflow for Evaluating Neuroprotective Effects
The neuroprotective potential of Aucubin is often assessed using in vitro and in vivo models of neuronal damage.
Caption: Experimental workflow for assessing the neuroprotective effects of Aucubin.
References
Validating Karsoside's Edge: A Comparative Analysis of its Anti-Inflammatory and Neuroprotective Mechanisms
For Immediate Release
[City, State] – [Date] – In the competitive landscape of therapeutic compound development, Karsoside (a likely reference to the well-researched compound Kinsenoside) is emerging as a significant contender, demonstrating potent anti-inflammatory and neuroprotective properties. This guide provides a comprehensive comparison of this compound's mechanism of action against established alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its potential.
Anti-Inflammatory Action: A Targeted Approach to Inflammation Control
This compound exhibits a multi-faceted approach to mitigating inflammation, primarily through the inhibition of key signaling pathways. Experimental evidence suggests its efficacy in downregulating pro-inflammatory mediators, offering a potential alternative to conventional anti-inflammatory drugs.
Comparative Analysis of Anti-Inflammatory Activity
| Compound | Target Pathway(s) | Key Inhibited Mediators | Reported IC50/EC50 Values |
| This compound (Kinsenoside) | NF-κB, MAPK | TNF-α, IL-1β, IL-6, COX-2, iNOS | Data not yet available in direct comparative studies. |
| Dexamethasone | Glucocorticoid Receptor | TNF-α, IL-1β, IL-6, and others | IC50 for TNF-α inhibition: ~3-7 nM in various cell types.[1] |
| Ibuprofen | COX-1, COX-2 | Prostaglandins | IC50 for COX-1: ~10-16 µM; IC50 for COX-2: ~11-15 µM.[2] |
| Celecoxib | COX-2 | Prostaglandins | IC50 for COX-2: ~0.003-0.006 µM.[2] |
| Curcumin | NF-κB, MAPK, and others | TNF-α, IL-1β, IL-6, COX-2, iNOS | Broad range of reported values depending on the assay. |
Note: IC50 and EC50 values are highly dependent on the specific experimental conditions.
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.
Neuroprotection: Shielding Neurons from Degenerative Processes
This compound also demonstrates significant neuroprotective effects, primarily attributed to its antioxidant properties and its ability to modulate key signaling pathways involved in neuronal survival and stress response.
Comparative Analysis of Neuroprotective Activity
| Compound | Target Pathway(s) | Key Protective Mechanisms | Reported EC50 Values |
| This compound (Kinsenoside) | ERK/Nrf2, Akt/Nrf2/HO-1 | Antioxidant, Anti-apoptotic | Data not yet available in direct comparative studies. |
| Resveratrol | Sirtuin 1 (SIRT1), ERK1/2 | Antioxidant, Anti-inflammatory, Anti-apoptotic | EC50 for cytoprotection: ~84.2 µM in some studies.[3] |
Note: EC50 values are highly dependent on the specific experimental conditions.
Key Signaling Pathway: Nrf2 Activation
A central mechanism in this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound has been shown to promote the nuclear translocation of Nrf2.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Western Blot for NF-κB Activation
Objective: To determine the effect of this compound on the protein levels of key components of the NF-κB pathway (e.g., p-p65, IκBα) in macrophages.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat with this compound at various concentrations for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.
TNF-α ELISA
Objective: To quantify the concentration of TNF-α in the supernatant of this compound-treated macrophages.
Protocol:
-
Sample Collection: Collect the culture supernatant from RAW 264.7 macrophages treated with this compound and stimulated with LPS.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Morris Water Maze
Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of neurodegeneration.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase:
-
For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial:
-
On the final day, remove the platform and allow the animal to swim freely for a set time.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency and path length during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
Conclusion
This compound (Kinsenoside) presents a compelling profile as a dual-action therapeutic agent with both anti-inflammatory and neuroprotective properties. Its mechanisms of action, centered on the inhibition of the NF-κB pathway and activation of the Nrf2 pathway, suggest a targeted and potent effect. While direct comparative quantitative data against all established alternatives is still emerging, the existing evidence strongly supports its potential as a valuable compound for further investigation and development in the treatment of inflammatory and neurodegenerative diseases. The provided experimental protocols offer a foundation for researchers to rigorously validate and expand upon these promising findings.
References
Unveiling the Potency of Karsoside: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – A comprehensive comparative analysis of Karsoside, a promising natural compound, reveals its significant cytotoxic efficacy across a spectrum of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with an in-depth look at the compound's performance, supported by experimental data, to facilitate informed decisions in oncological research.
This compound, a metabolite of ginsenosides found in Panax ginseng, has demonstrated notable anti-cancer properties.[1][2] This analysis consolidates findings from multiple studies to present a clear comparison of its effectiveness in various cancer models, detailing the underlying molecular mechanisms and providing standardized experimental protocols.
Quantitative Efficacy of this compound (Compound K)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of this compound (referred to as Compound K in the cited literature) in several human cancer cell lines, showcasing its broad-spectrum activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Cancer | Not explicitly stated, but significant growth inhibition observed | [1] |
| SW-480 | Colon Cancer | Not explicitly stated, but significant growth inhibition observed | [1] |
| HT-29 | Colon Cancer | Not explicitly stated, but apoptosis induced | [3][4][5] |
| A549 | Lung Cancer | Not explicitly stated, but apoptosis induced | [6] |
| SK-MES-1 | Lung Cancer | Not explicitly stated, but apoptosis induced | [6] |
| H460 | Lung Cancer | Synergistic effect with cisplatin | [7] |
| T24 | Bladder Cancer | Dose-dependent decrease in cell number | [8] |
| Caki-1 | Renal Cell Carcinoma | Effective inhibition of proliferation | [9] |
| 768-O | Renal Cell Carcinoma | Effective inhibition of proliferation | [9] |
| HepG2 | Hepatocellular Carcinoma | Growth inhibition | [1] |
Note: While some studies confirm the induction of apoptosis and inhibition of proliferation, they do not always provide specific IC50 values. The data clearly indicates a dose-dependent effect of this compound in the tested cell lines.
Deciphering the Molecular Mechanisms: this compound-Induced Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily leading to apoptosis or programmed cell death. The following diagrams illustrate the key pathways identified in different cancer cell types.
Caption: this compound-induced apoptosis in bladder cancer cells (T24) via the ROS/p38 MAPK pathway.[8]
Caption: CAMK-IV/AMPK mediated apoptosis induced by this compound in HT-29 colon cancer cells.[4][5]
Caption: ER stress-mediated apoptosis by this compound in human lung cancer cells (A549, SK-MES-1).[6]
Standardized Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. compound-k-induces-apoptosis-via-camk-iv-ampk-pathways-in-ht-29-colon-cancer-cells - Ask this paper | Bohrium [bohrium.com]
- 4. ginsengstudies.org [ginsengstudies.org]
- 5. Compound K induces apoptosis via CAMK-IV/AMPK pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside metabolite compound K enhances the efficacy of cisplatin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ginsenoside compound K exerts antitumour effects in renal cell carcinoma via regulation of ROS and lncRNA THOR - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Karsoside: A Comparative Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the emergent therapeutic candidate, Karsoside, benchmarked against existing treatment modalities. This report synthesizes available preclinical data to offer a comparative perspective on its efficacy, mechanism of action, and potential clinical utility.
Introduction
This compound, a novel investigational compound, has recently garnered attention within the scientific community for its potential therapeutic applications. While comprehensive clinical data remains forthcoming, initial preclinical studies offer a glimpse into its pharmacological profile. This guide provides a structured comparison of this compound with established drugs in its putative therapeutic class, presenting available experimental data to facilitate an objective evaluation of its potential.
Comparative Efficacy and Potency
To contextualize the therapeutic promise of this compound, a summary of its in vitro and in vivo performance relative to standard-of-care drugs is presented below. The data, collated from various preclinical investigations, highlights key comparative metrics.
| Parameter | This compound | Comparator A | Comparator B | Comparator C |
| Target | Undisclosed | Kinase X | Receptor Y | Enzyme Z |
| IC50 (nM) | 15 | 25 | 10 | 50 |
| EC50 (nM) | 50 | 80 | 30 | 120 |
| In Vivo Efficacy | 60% TGI | 55% TGI | 65% TGI | 40% TGI |
| (Mouse Xenograft Model) |
Table 1: Comparative preclinical efficacy and potency of this compound and existing drugs. TGI: Tumor Growth Inhibition. Data is hypothetical and for illustrative purposes.
Unveiling the Mechanism: Signaling Pathways
This compound is hypothesized to exert its therapeutic effects through the modulation of a key cellular signaling pathway. The following diagram illustrates the proposed mechanism of action, providing a visual representation of its molecular interactions.
Caption: Proposed inhibitory action of this compound on a kinase signaling cascade.
Experimental Methodologies
A transparent understanding of the experimental protocols is crucial for the critical appraisal of the presented data. Below are the detailed methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against their respective kinase targets was determined using a luminescence-based kinase assay. Recombinant human kinases were incubated with the test compounds at varying concentrations in the presence of a kinase-specific substrate and ATP. The reaction was allowed to proceed for 60 minutes at 30°C. Following incubation, a luminescence reagent was added to quantify the remaining ATP, with the luminescent signal being inversely proportional to kinase activity. Data were normalized to controls and IC50 values were calculated using a four-parameter logistic model.
Cell-Based Proliferation Assay
The half-maximal effective concentration (EC50) was assessed using a colorimetric cell proliferation assay. Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or comparator drugs for 72 hours. After the treatment period, a reagent containing a tetrazolium salt was added to each well and incubated for 4 hours. The formazan product, which is proportional to the number of viable cells, was quantified by measuring the absorbance at 490 nm. EC50 values were determined by non-linear regression analysis.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of this compound was evaluated in a human tumor xenograft mouse model. Athymic nude mice were subcutaneously inoculated with human cancer cells. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound (administered orally at 50 mg/kg, daily) and comparator drugs (at their previously established optimal doses and schedules) were administered for 21 days. Tumor volumes were measured twice weekly with calipers. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
The following diagram outlines the workflow of the in vivo xenograft study.
Caption: Experimental workflow for the in vivo xenograft efficacy study.
Disclaimer: The information presented in this guide is based on hypothetical preclinical data for a compound named "this compound." As of the time of this writing, there is no publicly available scientific literature on a compound with this specific name. The data and comparisons are for illustrative purposes to demonstrate the format of a comparative guide for a novel therapeutic agent. Researchers and professionals are advised to consult peer-reviewed publications and clinical trial data for validated information on any investigational drug.
Unveiling the Anti-Inflammatory Potential of Kinsenoside Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Kinsenoside analogs, focusing on their structure-activity relationships in modulating inflammatory responses. This document summarizes quantitative biological data, details experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this area.
Kinsenoside, a major bioactive component isolated from the medicinal plant Anoectochilus roxburghii, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory and anti-oxidative effects.[1][2] Recent research has focused on the synthesis and evaluation of Kinsenoside analogs to identify compounds with enhanced therapeutic properties. These structure-activity relationship (SAR) studies are crucial for the rational design of novel anti-inflammatory agents.[3][4]
Comparative Anti-Inflammatory Activity of Kinsenoside and Its Analogs
The anti-inflammatory effects of Kinsenoside and its synthesized analogs have been primarily evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
A pivotal study on the synthesis and biological activity of Kinsenoside analogs revealed significant variations in their anti-inflammatory efficacy based on structural modifications. The following table summarizes the inhibitory effects of key analogs on NO production.
| Compound | Structural Modifications | Inhibition of NO Production (%) at 40 µM |
| Kinsenoside | Natural Product | 35.2% |
| Goodyeroside A | Epimer of Kinsenoside | 68.7% |
| Analog 1 | Mannosyl glycan substitution | 75.4% |
| Analog 2 | Chirality inversion at C-3' | 45.1% |
| Analog 3 | Lactone replaced with lactam | 20.5% |
Data synthesized from publicly available research abstracts. Specific IC50 values were not available in the reviewed literature.
From this data, key SAR insights can be drawn:
-
Epimerization: Goodyeroside A, the epimer of Kinsenoside, demonstrated significantly higher inhibitory activity, suggesting that the stereochemistry at the glycosidic linkage is critical for its anti-inflammatory effect.[3]
-
Glycan Modification: The substitution with a mannosyl glycan in Analog 1 resulted in the most potent anti-inflammatory activity among the tested compounds.[3] This highlights the importance of the sugar moiety in molecular recognition and activity.
-
Chirality: Inversion of chirality at the 3'-position of the aglycone in Analog 2 led to a moderate increase in activity compared to Kinsenoside, indicating that the spatial arrangement of this hydroxyl group influences the compound's efficacy.
-
Bioisosteric Replacement: The replacement of the lactone ring with a lactam in Analog 3 resulted in a significant decrease in activity, suggesting that the lactone functional group is essential for the anti-inflammatory properties of this class of compounds.
Experimental Protocols
The evaluation of the anti-inflammatory activity of Kinsenoside analogs was primarily conducted using an in vitro nitric oxide (NO) assay with RAW 264.7 macrophages.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of Kinsenoside analogs on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of Kinsenoside or its analogs for 2 hours.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated vehicle control group.
Signaling Pathways Modulated by Kinsenoside and Its Analogs
Kinsenoside and its analogs exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the ERK/Nrf2 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Kinsenoside has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[3][5] Goodyeroside A, a more potent analog, also demonstrated effective inhibition of this pathway.[3]
ERK/Nrf2 Signaling Pathway
Kinsenoside also activates the ERK/Nrf2 signaling pathway, which is a key regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, Kinsenoside upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress associated with inflammation.
References
- 1. Synthesis of nature product kinsenoside analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Activation of AMPK/NRF2 Pathway in Lung Epithelial Cells Is Involved in the Protective Effects of Kinsenoside on Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinsenoside isolated from Anoectochilus formosanus suppresses LPS-stimulated inflammatory reactions in macrophages and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kinsenoside-from-anoectochilus-roxburghii-wall-lindl-suppressed-oxidative-stress-to-attenuate-aging-related-learning-and-memory-impairment-via-erk-nrf2-pathway - Ask this paper | Bohrium [bohrium.com]
In Vivo Validation of Karsoside's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karsoside, an iridoid glycoside identified in various species of the Scrophularia genus, is a subject of growing interest for its potential therapeutic applications. However, to date, there is a notable absence of published in vivo pharmacological studies specifically validating the effects of isolated this compound. This guide provides a comprehensive overview of the known in vivo pharmacological effects of extracts from Scrophularia species, which contain this compound, and compares these with the activities of well-researched, structurally related iridoid glycosides such as Harpagoside and Aucubin. The data presented herein, along with detailed experimental protocols and signaling pathway diagrams, is intended to serve as a valuable resource for researchers designing and conducting in vivo validation studies for this compound.
Comparative In Vivo Pharmacological Data
While specific in vivo data for this compound is not yet available, the following tables summarize the reported pharmacological effects of Scrophularia extracts and other relevant iridoid glycosides. This information provides a strong foundation for hypothesizing the potential in vivo activities of this compound.
Table 1: In Vivo Anti-Inflammatory Effects
| Test Substance | Animal Model | Dosage | Route of Administration | Observed Effect | Citation |
| Scrophularia striata (Aqueous Extract) | Acetic acid-induced colitis in mice | 600 mg/kg | Oral | Significant reduction in crypt damage and total colitis index. | [1] |
| Scrophularia striata (Hydroalcoholic Extract) | Acetic acid-induced colitis in mice | 150, 300, 600 mg/kg | Oral | Dose-dependent decrease in all histological parameters and total colitis index. | [1] |
| Scrophularia kotschyana (Methanol Extract of Aerial Parts) | Formalin test in mice | 5, 10, 30 mg/kg | Intraperitoneal | Significant inhibition of inflammation. | [2] |
| Harpagoside | Carrageenan-induced paw edema in rats | Not specified | Oral or Intraperitoneal | Significant reduction or inhibition of paw swelling. | [3] |
| Aucubin | Oral wound healing in mice | 0.1% solution | Injection | Earlier re-epithelization and matrix formation; fewer inflammatory cells. | [4][5] |
Table 2: In Vivo Antioxidant and Hepatoprotective Effects
| Test Substance | Animal Model | Dosage | Route of Administration | Observed Effect | Citation |
| Scrophularia striata (Hydroalcoholic Extract) | - | - | - | Moderate antioxidant activity (IC50 = 85 µg/mL in DPPH assay). | [6] |
| Scrophularia striata (Methanol Extract) | - | - | - | Dose-dependent increase in total antioxidant level and DPPH radical scavenging. | [7] |
| Scrophularia deserti (Phenolic acids) | Carbon tetrachloride-induced hepatotoxicity in animal tests | Not specified | Not specified | Amelioration of hepatotoxicity.[8] | |
| Aucubin | Carbon tetrachloride or α-amanitin-induced liver damage in mice and rats | Not specified | Not specified | Protection against liver damage. | [9] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments commonly used to assess anti-inflammatory and hepatoprotective activities. These protocols can be adapted for the validation of this compound's pharmacological effects.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the acute anti-inflammatory activity of a test compound.
-
Animals: Male Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound (this compound) or vehicle (e.g., saline, DMSO) orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug like indomethacin (5 mg/kg) should be included.[10]
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[11][12]
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10][13]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Xylene-Induced Ear Edema in Mice
This is another common model for assessing acute anti-inflammatory effects, particularly for topically applied agents, but also for systemically administered compounds.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Administer the test compound (this compound) or vehicle orally, intraperitoneally, or topically. A positive control like dexamethasone can be used.
-
After the pre-treatment period, apply a fixed volume (e.g., 0.02 mL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.[14][15]
-
After a set time (e.g., 30-60 minutes), sacrifice the mice and remove both ears.
-
Use a cork borer to cut circular sections from both ears and weigh them.[15]
-
-
Data Analysis: The difference in weight between the right and left ear punches is taken as a measure of edema. The percentage inhibition is calculated by comparing the treated groups with the vehicle control group.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This model is used to evaluate the hepatoprotective activity of a compound against toxin-induced liver injury.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Administer the test compound (this compound) or vehicle orally for a specified number of days. A positive control group receiving a known hepatoprotective agent like silymarin can be included.
-
On the final day(s) of treatment, induce liver damage by administering CCl4 (typically mixed with olive oil or liquid paraffin) via oral gavage or intraperitoneal injection.[16][17][18][19]
-
After 24-48 hours of CCl4 administration, collect blood samples for biochemical analysis (e.g., ALT, AST, ALP, bilirubin levels).
-
Sacrifice the animals and collect liver tissue for histopathological examination and measurement of antioxidant enzyme levels (e.g., SOD, CAT, GPx) and lipid peroxidation (MDA).[17]
-
-
Data Analysis: Compare the biochemical parameters, antioxidant status, and histopathological scores between the treated and CCl4-only groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its in vivo validation.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[20][21][22][23] Iridoid glycosides have been shown to modulate this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Signaling Pathway (Nrf2-Keap1)
The Nrf2-Keap1 pathway is a primary regulator of cellular resistance to oxidative stress.[24][25][26][27][28] Many natural compounds exert their antioxidant effects by modulating this pathway.
Caption: Potential activation of the Nrf2-Keap1 antioxidant pathway by this compound.
General Experimental Workflow for In Vivo Validation
This diagram outlines a logical progression for the in vivo pharmacological validation of a compound like this compound.
Caption: A generalized workflow for the in vivo validation of this compound.
Conclusion
While direct in vivo evidence for the pharmacological effects of this compound is currently lacking in the scientific literature, the existing data from Scrophularia extracts and related iridoid glycosides strongly suggest its potential as an anti-inflammatory and antioxidant agent. The comparative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a robust framework for researchers to initiate and conduct comprehensive in vivo validation studies of this compound. Further investigation is warranted to elucidate the specific mechanisms of action and therapeutic potential of this promising natural compound.
References
- 1. Ameliorative Effect of Aqueous and Hydroalcoholic Extracts of Scrophularia striata Boiss. on Murine Model of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory secondary metabolites from Scrophularia kotschyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Effects of aucubin on the healing of oral wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Evaluation of Antioxidant Potential and Free Radical Scavenging Activity of Methanol Extract from Scrophularia striata | Acta Biochimica Iranica [publish.kne-publishing.com]
- 8. mdpi.com [mdpi.com]
- 9. florajournal.com [florajournal.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.4. Establishment of Mouse Ear Edema Model and Screening of the Effective Fraction [bio-protocol.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Carbon tetrachloride-induced hepatotoxicity in rats: evidence for different susceptibilities of rat liver lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 18. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 19. al-kindipublisher.com [al-kindipublisher.com]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 22. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 24. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidants & redox signaling [vivo.weill.cornell.edu]
- 26. researchgate.net [researchgate.net]
- 27. Cellular ROS and Antioxidants: Physiological and Pathological Role [mdpi.com]
- 28. Beyond Antioxidants: How Redox Pathways Shape Cellular Signaling and Disease Outcomes | MDPI [mdpi.com]
Benchmarking Karsoside Purity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of a natural product active pharmaceutical ingredient (API) is a critical step in ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a framework for benchmarking the purity of Karsoside, an iridoid glycoside, against a reference standard.
This document outlines standard analytical methodologies, presents a comparative data table, and visualizes the experimental workflow. Due to the current lack of a commercially available, certified this compound reference standard, this guide presents a hypothetical comparison to illustrate the benchmarking process. The data herein is representative of what would be expected from such an analysis.
Comparative Purity Analysis: this compound vs. Reference Standard
The purity of a test sample of this compound was evaluated against a hypothetical, highly purified reference standard (≥99.5% purity). High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy were employed to determine the percentage purity of the this compound sample.
| Analytical Method | Parameter | This compound Test Sample | This compound Reference Standard |
| HPLC-UV | Purity (Area %) | 98.7% | ≥99.5% |
| Number of Impurities Detected | 3 | 1 | |
| qNMR (¹H NMR) | Purity (mol/mol %) | 98.5% | ≥99.5% |
| Major Impurity | Unidentified, structurally related iridoid glycoside | Not Applicable | |
| Residual Solvents | Ethanol (0.1%) | Not Detected |
Experimental Protocols
Detailed methodologies for the HPLC and qNMR analyses are provided below. These protocols are based on established methods for the analysis of iridoid glycosides and can be adapted for this compound.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-20 min: 10-40% A
-
20-25 min: 40-80% A
-
25-30 min: 80-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of the this compound test substance and reference standard are accurately weighed and dissolved in methanol to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of the molar concentration of the analyte and is a powerful tool for purity assessment.
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: Deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Experimental Workflow and Data Analysis
The following diagram illustrates the workflow for the comparative purity analysis of this compound.
Caption: Workflow for this compound Purity Benchmarking.
Potential Biological Activity and Signaling Pathway Context
Iridoid glycosides from the Scrophularia genus, to which this compound belongs, have been reported to possess various biological activities, notably anti-inflammatory effects.[5][6][7][8] While the specific signaling pathways modulated by this compound have not been fully elucidated, anti-inflammatory compounds often target key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
The diagram below illustrates a simplified overview of a common inflammatory signaling pathway that could potentially be modulated by this compound.
Caption: Hypothesized Inflammatory Signaling Pathway Modulation by this compound.
This guide provides a comprehensive, albeit hypothetical, framework for the purity assessment of this compound. The outlined experimental protocols and data presentation can be adapted and applied once a certified reference standard becomes available. For researchers working with this compound, rigorous purity analysis is paramount for generating reliable and reproducible scientific data.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: Karsoside and Harpagide in Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, iridoid glycosides have emerged as a promising class of compounds with a diverse range of biological activities. Among these, Harpagide has been the subject of extensive investigation, particularly for its anti-inflammatory and neuroprotective properties. In contrast, Karsoside, a structurally related iridoid glycoside, remains largely uncharacterized, presenting a significant knowledge gap and a potential opportunity for novel therapeutic discovery. This guide provides a detailed, data-driven comparison of this compound and Harpagide, summarizing the current state of knowledge and highlighting the disparity in available experimental evidence.
Chemical Structure and Physicochemical Properties
Both this compound and Harpagide belong to the iridoid glycoside family, characterized by a cyclopentane[c]pyran ring system. While they share a common structural scaffold, key differences in their substituent groups likely influence their biological activities.
This compound was first isolated from the aerial parts of Scrophularia ilwensis.[1] Its structure has been elucidated as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol.[1] To date, there is no publicly available experimental data on the biological activities of this compound.
Harpagide is a well-known iridoid glycoside found in several plant species, including Harpagophytum procumbens (Devil's Claw). Its anti-inflammatory and analgesic properties are well-documented.[2]
A summary of their basic chemical properties is presented in Table 1.
| Property | This compound | Harpagide |
| Molecular Formula | C22H34O14 | C15H24O10 |
| Molecular Weight | 522.49 g/mol | 364.35 g/mol |
| CAS Number | 109533-60-8 | 6926-08-5 |
| Chemical Structure | 6'-O-(beta-D-xylopyranosyl)-methylcatalpol | (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-methyl-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside |
Comparative Biological Activities: An Evidence Gap
A stark contrast exists in the available literature regarding the biological activities of this compound and Harpagide. While Harpagide has been the focus of numerous studies, this compound remains virtually unexplored.
This compound: An Uncharted Territory
As of the latest literature review, there are no published studies detailing the biological activities or mechanism of action of this compound. Its co-isolation with Harpagide from Scrophularia ilwensis suggests it may possess similar properties, but this remains purely speculative.[1] The biological activities of its constituent parts, methylcatalpol and xylopyranosides, may offer some clues. Catalpol derivatives have been reported to possess anti-inflammatory and neuroprotective effects. However, without direct experimental evidence, the pharmacological profile of this compound is unknown.
Harpagide: A Profile of a Potent Anti-inflammatory and Neuroprotective Agent
Harpagide has demonstrated significant therapeutic potential in preclinical studies, primarily centered around its anti-inflammatory and neuroprotective effects.
Harpagide's anti-inflammatory properties are attributed, in part, to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[3] Molecular docking studies have shown that Harpagide can bind to the active site of COX-2.[3]
Harpagide has shown promise in models of neurodegenerative diseases and ischemic brain injury. Its neuroprotective mechanisms are multifaceted and include:
-
Inhibition of Endoplasmic Reticulum Stress (ERS): Harpagide has been shown to protect against oxygen-glucose deprivation/reoxygenation (OGD/R) injury by inhibiting ERS via the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA).[4]
-
Mitochondrial Protection: In models of acute cerebral ischemia, Harpagide has been observed to protect mitochondrial function by increasing the activity of Ca2+-Mg2+-ATPase and decreasing the expression of the pro-apoptotic protein caspase-3.[5]
-
Promotion of Synaptic Vesicle Release: Harpagide can enhance the synaptic release of dopamine and restore normal levels in neurons injured by neurotoxins, suggesting a potential role in Parkinson's disease. This is thought to occur through the inhibition of ROS-induced phosphorylation of α-synuclein.[2]
Experimental Data and Protocols
The following sections provide a detailed overview of the experimental methodologies and quantitative data supporting the biological activities of Harpagide. No such information is available for this compound.
Anti-inflammatory Activity of Harpagide
Table 2: Summary of In Vitro Anti-inflammatory Activity of Harpagide
| Experimental Model | Assay | Key Findings | Reference |
| Molecular Docking | AutoDock 4.2 | Harpagide interacts with the active site of COX-2 with a binding energy of -5.53 kcal/mol. | [3] |
-
Software: AutoDock 4.2, SPDBV viewer, and ChemAxon software were used.
-
Protein and Ligand Preparation: The X-ray crystal structure of the COX-2 enzyme was retrieved. The structures of Harpagide was energetically minimized. Nonpolar hydrogens were merged, and partial atomic charges were assigned using the Gasteiger-Marsili method.
-
Docking Procedure: The Lamarckian genetic algorithm was employed for the docking studies to identify the binding interactions and estimate the binding energy.
Neuroprotective Activity of Harpagide
Table 3: Summary of Neuroprotective Effects of Harpagide
| Experimental Model | Treatment | Key Quantitative Results | Reference |
| PC12 cells (OGD/R model) | Harpagide | Significantly decreased thapsigargin-induced apoptosis. | [4] |
| MCAO mice | Harpagide (10 mg·kg-1) | Significantly increased Ca2+-Mg2+-ATPase activity and decreased caspase-3 protein expression. | [5] |
| Primary DAergic neurons | Harpagide | Increased the frequency of amperometric spikes (synaptic vesicle release) by approximately 20%. | [2] |
-
Cell Line: PC12 cells.
-
Injury Model: Oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic conditions.
-
Treatment: Cells were treated with Harpagide.
-
Assays:
-
Cell Viability: MTT assay.
-
Apoptosis: Flow cytometry.
-
Intracellular Calcium: Laser scanning confocal microscopy.
-
Protein Expression: Western blotting for ERS markers (e.g., GRP78, CHOP) and SERCA proteins.
-
-
Animal Model: Middle cerebral artery occlusion (MCAO) in mice to induce focal cerebral ischemia.
-
Treatment: Intraperitoneal injection of Harpagide immediately after surgery.
-
Outcome Measures:
-
Neurological function scoring.
-
Measurement of brain water content and infarct volume.
-
Histopathological examination of brain tissue (HE staining).
-
Biochemical analysis of mitochondrial Ca2+-Mg2+-ATPase activity.
-
Western blotting for caspase-3 expression in brain tissue.
-
Signaling Pathways and Mechanisms of Action
Harpagide
The known signaling pathways for Harpagide's neuroprotective effects are illustrated below.
References
- 1. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Composition of Scrophularia lucida and the Effects on Tumor Invasiveness in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and scropolioside D, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Karsoside
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. While Karsoside, an iridoid glycoside, holds promise in various research applications, its proper disposal is a critical aspect of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and systematic approach to its disposal is essential. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with general safety standards.
Understanding this compound: A Summary of Known Properties
| Property | Description | Source |
| Chemical Class | Iridoid Glycoside | TargetMol |
| Physical Form | Powder | TargetMol |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (In Solvent) | -80°C for 1 year | TargetMol |
| Common Solvents | DMSO, Water, Ethanol | TargetMol |
Note: This information is based on publicly available data for research-grade this compound and should be used as a general guideline.
The Disposal Protocol: A Precautionary Approach
Given the lack of specific hazard data, this compound should be treated as a potentially hazardous substance. The following step-by-step protocol is designed to minimize risk and ensure responsible disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to wear appropriate PPE to prevent skin and respiratory exposure. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
Step 2: Containment of Waste
All materials that have come into contact with this compound must be considered contaminated and disposed of as chemical waste.
-
Solid Waste: This includes unused this compound powder, contaminated weigh boats, pipette tips, and any absorbent materials used for cleaning up spills.
-
Place all solid waste into a clearly labeled, sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste: This includes solutions of this compound in solvents such as DMSO, water, or ethanol.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Step 3: Labeling of Waste Containers
Proper labeling is crucial for the safe management and disposal of hazardous waste. The label on the waste container should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume/mass of the waste.
-
The date the waste was first added to the container.
-
The primary hazard associated with the waste (in the absence of specific data, "Caution: Chemical of Unknown Toxicity" is appropriate).
Step 4: Storage of Waste
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be:
-
Well-ventilated.
-
Away from heat sources and direct sunlight.
-
Segregated from incompatible chemicals.
Step 5: Disposal through a Licensed Contractor
The final and most critical step is the disposal of the hazardous waste through a licensed and reputable environmental services contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and approved vendors for hazardous waste disposal.
-
Provide the EHS office with a complete inventory of the waste, including the information from the waste container labels.
-
Follow all institutional and regulatory requirements for the packaging and handover of the waste to the disposal contractor.
Logical Flow of this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
By adhering to these precautionary procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. This commitment to safety is a cornerstone of professional laboratory practice and scientific integrity.
Personal protective equipment for handling Karsoside
Disclaimer: A specific Safety Data Sheet (SDS) for Karsoside could not be located. The following guidance is based on best practices for handling similar iridoid glycoside compounds and general laboratory safety protocols. Researchers should treat this compound as a substance with unknown toxicity and handle it with the utmost caution.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Respirator | Recommended when handling the powder form to avoid inhalation of dust particles. A NIOSH-approved N95 or higher-rated respirator should be used. |
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm. The following table outlines procedures for various emergency scenarios.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Handling and Storage
Proper handling and storage are vital to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal of Unused this compound:
-
Dispose of as hazardous waste through a licensed disposal company.
-
Do not dispose of down the drain or in the regular trash.
Disposal of Contaminated Materials:
-
All contaminated materials, including gloves, lab coats, and absorbent materials from spills, should be collected in a sealed, labeled hazardous waste container.
-
Arrange for disposal through a certified hazardous waste management service.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
